molecular formula C8H7BrClNO4S B1428954 Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate CAS No. 1342157-48-5

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate

Cat. No.: B1428954
CAS No.: 1342157-48-5
M. Wt: 328.57 g/mol
InChI Key: QEKZGDUTJPSIBJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS 1342157-48-5) is a benzoate ester derivative of significant value in organic and medicinal chemistry research. This compound features a molecular formula of C8H7BrClNO4S and a molecular weight of 328.57 . Its structure incorporates three key functional groups—a bromo substituent, a chloro substituent, and a sulfamoyl group—on a single aromatic ring, making it a versatile and multifunctional synthetic intermediate . The presence of both bromine and chlorine atoms makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create more complex biaryl structures . The sulfamoyl group is of particular interest in the design and synthesis of bioactive molecules, as this moiety is found in a range of pharmaceuticals, including enzyme inhibitors and receptor antagonists . As a methyl ester, the compound also offers a handle for further functionalization through hydrolysis or amidation. It is strictly intended for use in laboratory research and development. Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-bromo-2-chloro-3-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO4S/c1-15-8(12)5-2-4(9)3-6(7(5)10)16(11,13)14/h2-3H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKZGDUTJPSIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate, a crucial chemical intermediate. We will explore its chemical identity, physicochemical properties, synthesis considerations, and its significant role in the development of modern pharmaceuticals.

Core Chemical Identity and Nomenclature

Accurate identification is paramount in chemical synthesis and drug development. Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate is a polysubstituted aromatic compound with distinct functional groups that dictate its reactivity and utility.

IdentifierValueSource
IUPAC Name Methyl 5-bromo-2-chloro-3-sulfamoylbenzoateN/A
CAS Number 1342157-48-5[1]
Molecular Formula C₈H₇BrClNO₄S[1]
Molecular Weight 328.57 g/mol [1]
SMILES O=C(OC)C1=CC(Br)=CC(S(=O)(N)=O)=C1Cl[1]

This table summarizes the fundamental identifiers for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate.

Physicochemical and Computational Data

The physical and computational properties of a compound are critical for predicting its behavior in reactions, its solubility, and its potential biological interactions.

PropertyValueNotes
Appearance White to yellow solid
Topological Polar Surface Area (TPSA) 86.46 Ų[1]
LogP 1.5365[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 2[1]
Storage Conditions Sealed in dry, 2-8°C[1]

This table outlines key physicochemical and computational properties, essential for laboratory handling and molecular modeling.

Synthesis and Strategic Importance

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate is not a final drug product but rather a highly valuable starting material or intermediate. Its synthesis is a multi-step process designed to precisely install the required functional groups onto the benzene ring. The parent compound, 5-bromo-2-chlorobenzoic acid, is a critical precursor in the synthesis of hypoglycemic drugs like Dapagliflozin and Empagliflozin.[2][3]

The general synthetic strategy involves the transformation of a more readily available substituted benzoic acid. A plausible, though generalized, pathway is outlined below. The key is to introduce the sulfamoyl group (-SO₂NH₂) without disrupting the other substituents. This often involves chlorosulfonation followed by amination.

Caption: Generalized synthetic workflow from a common starting material.

Expert Insight: The order of these steps is critical. Performing the Sandmeyer reaction (diazotization followed by chlorination) early establishes the stable chloro- and bromo- substituents.[3] The subsequent chlorosulfonation and amination steps build the reactive sulfamoyl group, and the final esterification protects the carboxylic acid, preparing the molecule for its role as a versatile intermediate.

Applications in Medicinal Chemistry

This molecule's structure is strategically designed for utility in drug synthesis.

  • The Sulfonamide Moiety: The sulfamoyl group is a well-known pharmacophore present in numerous drugs, including diuretics and antibacterial agents.

  • Reactive Halogens: The chloro and bromo groups serve as "handles" for further chemical modification. The bromo position is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon skeletons. This is a cornerstone of modern medicinal chemistry for building diverse molecular libraries.

  • Ester Group: The methyl ester can be easily hydrolyzed back to a carboxylic acid if needed for final drug activity or can be converted to other functional groups.

This compound serves as an intermediate in the synthesis of various pharmaceutical agents, including those targeting benzothiazine structures.[4]

Representative Experimental Protocol: Suzuki Cross-Coupling

To illustrate the utility of this intermediate, the following is a representative, self-validating protocol for a Suzuki cross-coupling reaction, a common next step in a drug discovery workflow.

Objective: To couple an arylboronic acid to the C-Br position of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate.

Materials:

  • Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate and the arylboronic acid.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical as palladium catalysts are sensitive to oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (K₂CO₃) and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be degassed beforehand by bubbling inert gas through it for at least 30 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A sample is taken periodically, spotted on a TLC plate, and eluted with an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired coupled product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is not broadly available, data from its precursor, 5-Bromo-2-chlorobenzoic acid, provides guidance.[5][6]

  • Hazard Classification: Assumed to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7] Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • Skin: Wash with plenty of soap and water.[8]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

References

  • Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS | CAS 21739-92-4 MSDS.[Link]

  • Arshad, S., et al. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.[Link]

  • PubChem. Methyl 5-bromo-2-hydroxy-3-propionylbenzoate.[Link]

Sources

A Researcher's Guide to Functionalized Sulfamoylbenzoate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfamoylbenzoate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] Its unique physicochemical properties and synthetic tractability allow for versatile interactions with various biological targets, leading to the development of potent and selective modulators of enzyme and receptor functions.[1] This technical guide provides a comprehensive overview of functionalized sulfamoylbenzoate derivatives, focusing on their synthesis, diverse biological activities, structure-activity relationships, and pharmacokinetic profiles to empower researchers in the rational design of novel therapeutics.

The Sulfamoylbenzoate Scaffold: A Core of Versatility

N-substituted 4-sulfamoylbenzoic acids and their derivatives represent a versatile class of compounds widely recognized for their therapeutic potential as enzyme inhibitors.[2] The core structure, featuring a benzoic acid and a sulfonamide group, serves as a crucial scaffold for designing potent and selective inhibitors for a variety of enzyme targets.[2] This scaffold is a key component in well-established drugs, such as the diuretic furosemide, which targets Na-K-Cl cotransporters, and the antipsychotic Sulpiride, highlighting its clinical significance.[2][3] The ability to readily modify the N-substituents on the sulfonamide nitrogen and the substituents on the benzoic acid ring allows researchers to fine-tune the pharmacological properties of these derivatives to target specific enzymes and receptors involved in a multitude of pathologies.[2]

Synthetic Strategies: From Traditional Pathways to Modern Methodologies

The synthesis of sulfamoylbenzoate derivatives is typically achieved through a multi-step process that allows for the introduction of diverse substituents.[1] While traditional methods are well-established, they often involve hazardous reagents and generate significant waste, prompting the development of more efficient modern approaches.[3]

The Conventional Multi-Step Approach

The most common and widely adopted method for synthesizing sulfamoylbenzoate derivatives involves a linear, multi-step sequence.[1][4] This process typically begins with the chlorosulfonylation of a substituted benzoic acid, followed by amination to form the sulfonamide, and subsequent amide coupling or esterification to yield the final functionalized derivative.[1]

The foundational logic of this pathway relies on the electrophilic substitution of a benzoic acid derivative with chlorosulfonic acid to install the highly reactive sulfonyl chloride group.[3] This intermediate is then readily converted to the stable sulfonamide by reaction with a primary or secondary amine.[1][5] Finally, the carboxylic acid moiety is activated, often using a carbodiimide coupling agent, to form an amide bond with a desired amine, completing the synthesis.[1][4]

G cluster_0 Traditional Multi-Step Synthesis Substituted Benzoic Acid Substituted Benzoic Acid Sulfonyl Chloride Intermediate Sulfonyl Chloride Intermediate Substituted Benzoic Acid->Sulfonyl Chloride Intermediate Step 1: Chlorosulfonylation (e.g., Chlorosulfonic Acid) Sulfamoylbenzoic Acid Sulfamoylbenzoic Acid Sulfonyl Chloride Intermediate->Sulfamoylbenzoic Acid Step 2: Amination (Primary/Secondary Amine) Final Product Functionalized Sulfamoylbenzoate Derivative Sulfamoylbenzoic Acid->Final Product Step 3: Amide Coupling / Esterification (e.g., EDC, DMAP)

Caption: Workflow of the traditional multi-step synthesis of sulfamoylbenzoate derivatives.

General Experimental Protocol for Synthesis:

This protocol outlines a widely adopted method for the synthesis of sulfamoylbenzamide derivatives, which can be adapted by selecting appropriate starting materials and amines to generate a library of diverse compounds.[1][5]

  • Step 1: Chlorosulfonylation of Substituted Benzoic Acid

    • To an excess of chlorosulfonic acid (e.g., 5-10 equivalents), cautiously add the substituted benzoic acid in portions while maintaining a low temperature (0-5 °C) with an ice bath. The excess reagent drives the reaction to completion.[5]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to an elevated temperature (e.g., 70-80 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4] The heating is necessary to overcome the deactivating effect of the carboxyl group on the aromatic ring.[4]

    • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride product is insoluble in the acidic aqueous medium and will precipitate.

    • Collect the solid precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the corresponding sulfonyl chloride.[5]

  • Step 2: Sulfonamide Formation

    • Dissolve the synthesized sulfonyl chloride in a suitable organic solvent (e.g., acetone, THF) or an aqueous medium.

    • Add the desired primary or secondary amine (2-3 equivalents) to the solution. The reaction is typically exothermic.

    • Stir the mixture at room temperature for a few hours. The progress is monitored by TLC.

    • Upon completion, remove the organic solvent under reduced pressure. If in an aqueous medium, acidify the mixture to precipitate the sulfamoylbenzoic acid intermediate.

    • Collect the product by filtration, wash with water, and dry.[1][5]

  • Step 3: Amide Coupling

    • Dissolve the sulfamoylbenzoic acid intermediate in an anhydrous polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and a catalyst, like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).[1][5] These reagents activate the carboxylic acid for nucleophilic attack.

    • Add the final desired amine (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final functionalized sulfamoylbenzoate derivative.

Emerging Synthetic Routes

While robust, the traditional chlorosulfonation pathway is characterized by long durations and the production of substantial chemical waste.[3] Modern synthetic chemistry aims to overcome these limitations. Novel one-pot syntheses are being developed, for instance, using a Copper(I) catalyst to couple a benzoic acid ester with sodium aminosulfinate, offering a more atom-economical and environmentally benign alternative.[3]

G cluster_1 Novel One-Pot Synthesis Benzoic Acid Derivative Benzoic Acid Derivative Final Product Functionalized Sulfamoylbenzoate Benzoic Acid Derivative->Final Product Direct C-H Activation or Cu(I)-Catalyzed Coupling Sulfonamidating Agent Sulfonamidating Agent Sulfonamidating Agent->Final Product

Caption: Conceptual workflow of modern, more direct synthetic routes to sulfamoylbenzoates.

A Spectrum of Biological Activity

The synthetic versatility of the sulfamoylbenzoate scaffold has enabled its exploration against a wide array of biological targets implicated in numerous diseases, including cancer, inflammation, diabetes, and cardiovascular disorders.[1]

Modulation of Purinergic Signaling: h-NTPDase Inhibition

Human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) are enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleotides.[1] Dysregulation of their activity is linked to conditions like thrombosis, inflammation, and cancer.[1][4] Certain sulfamoylbenzoate derivatives have demonstrated potent and selective inhibitory activity against various h-NTPDase isoforms.[1]

Compound TypeTarget IsoformActivity (IC₅₀)Reference
Sulfamoylbenzamide Derivativesh-NTPDase1, 2, 3, 8Varies by substituent[1][4]
Cyclopropyl-substitutedh-NTPDase1Potent Inhibition[5]
Morpholine-substitutedh-NTPDase isoformsSelective Inhibition[4]
Anticancer Applications

The application of sulfamoylbenzoate derivatives in oncology is a significant area of research, with compounds designed to target specific enzymes that are overexpressed in tumors.[6]

  • Carbonic Anhydrase (CAIX) Inhibition: Carbonic anhydrase IX (CAIX) is highly overexpressed in various solid tumors and contributes to the acidification of the tumor microenvironment, which promotes invasion and metastasis.[6] Halogenated methyl sulfamoylbenzoates have been designed as high-affinity, selective inhibitors of CAIX, with some compounds showing picomolar dissociation constants and over 100-fold selectivity compared to other CA isozymes.[6] These compounds are being developed as potential anticancer therapeutics.[6]

  • Ribonucleotide Reductase (RNR) Targeting: RNR is a key enzyme in the de novo synthesis of DNA precursors, making it a prime target for cancer chemotherapy. Novel uridyl sulfamoylbenzoate derivatives have been synthesized and evaluated as potential anticancer agents that target the M1 subunit of human RNR.[7]

Metabolic Disease Intervention

Sulfamoylbenzoate derivatives have also been identified as modulators of key enzymes in metabolic pathways, presenting opportunities for treating conditions like type 2 diabetes.[1]

  • Glucokinase Activation: Glucokinase plays a pivotal role in glucose homeostasis, and its activation is a promising strategy for treating type 2 diabetes.[1] Sulfamoylbenzamide derivatives have been identified as allosteric activators of glucokinase, with some novel compounds demonstrating activation folds ranging from 2.03 to 2.09.[1]

  • α-Glucosidase and α-Amylase Inhibition: A series of novel sulfonamide derivatives have been synthesized and shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[8] One sulfaguanidine derivative exhibited α-glucosidase inhibition that was 7.43-fold more potent than the standard drug acarbose.[8]

Other Therapeutic Avenues

The broad biological activity of this scaffold extends to other areas:

  • LPA2 Receptor Agonism: Specific agonists of the Lysophosphatidic Acid (LPA) 2 receptor, a G protein-coupled receptor involved in cell proliferation and survival, are of therapeutic interest. Sulfamoyl benzoic acid analogues have been developed as potent and specific agonists of this receptor.[1]

  • Antiparasitic Activity: Sulfamoyl derivatives of the antiviral drug ribavirin have been synthesized and shown to have significant in vitro and in vivo activity against parasites such as Leishmania donovani and Trypanosoma brucei.[9]

Decoding the Structure-Activity Relationship (SAR)

The diverse biological activities of sulfamoylbenzoate derivatives are highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.[1] Understanding these Structure-Activity Relationships (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[1][10]

Key SAR observations include:

  • Substitution on the Sulfamoyl Nitrogen: The nature of the substituent on the sulfamoyl nitrogen is critical for determining potency and selectivity, particularly for h-NTPDase inhibitors. For example, a cyclopropyl group often leads to potent inhibition.[5]

  • Substitution on the Benzamide Nitrogen: Aromatic and heterocyclic moieties on the benzamide nitrogen can significantly modulate activity against h-NTPDases.[5]

  • Substitution on the Phenyl Ring: The position and type of substituent on the benzoic acid ring are crucial. For dual aromatase–sulfatase inhibitors, halogen substitution at the ortho position to the sulfamate group was more effective for aromatase inhibition than substitution at the meta position.[10] For anti-sickling agents, hydrophilic substituents are necessary to facilitate binding to polar amino acid residues.

Caption: Key modification points on the sulfamoylbenzoate core influencing biological activity.

Advancing to the Clinic: Pharmacokinetic Considerations

For any promising derivative to become a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). While early-stage drug discovery can benefit from in silico ADMET predictions to identify compounds with favorable drug-like properties, experimental validation is essential.[1][11] Studies have shown that factors such as stereochemistry can significantly influence pharmacokinetic parameters like clearance and brain permeability for certain sulfamoyl-containing compounds.[1] Therefore, a thorough experimental evaluation of ADMET properties is a critical step in the development of sulfamoylbenzoate-based therapeutics.

Conclusion and Future Perspectives

Functionalized sulfamoylbenzoate derivatives stand out as a remarkably versatile and privileged scaffold in medicinal chemistry. The well-established and adaptable synthetic routes allow for the creation of large, diverse libraries for screening against a multitude of biological targets. The wide spectrum of demonstrated activities—from h-NTPDase and carbonic anhydrase inhibition to glucokinase activation—underscores the immense therapeutic potential of this compound class in oncology, inflammation, and metabolic diseases.

Future research should focus on the continued exploration of novel substitutions to enhance potency and selectivity for specific targets. The development and optimization of modern, greener synthetic methodologies will be crucial for sustainable large-scale production. Furthermore, as potent lead compounds are identified, a rigorous investigation into their in vivo efficacy, detailed pharmacokinetic profiles, and toxicological safety will be paramount to successfully translate these promising molecules from the laboratory to the clinic.

References

  • Benchchem. (2025). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR)
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). PMC.
  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021). Semantic Scholar.
  • Structures of the uridyl sulfamoylbenzoate derivatives screened for.... (n.d.).
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2025).
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.).
  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
  • Synthesis, structure, and antiparasitic activity of sulfamoyl deriv
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). iMedPub.

Sources

Starting Materials and Process Chemistry for the Synthesis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Sulfonamide-bearing benzoic acid derivatives are foundational scaffolds in medicinal chemistry, frequently serving as critical precursors for loop diuretics (e.g., bumetanide analogs) and selective h-NTPDase inhibitors[1][2]. The synthesis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate represents a highly specific, multi-step functionalization of an electron-deficient aromatic ring.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural recipes. Here, we will dissect the causality behind starting material selection, the mechanistic logic governing regioselectivity, and the self-validating experimental protocols required to synthesize this complex building block with high fidelity.

Retrosynthetic Strategy & Starting Material Selection

The selection of starting materials is dictated by cost-efficiency, commercial availability, and the predictable directing effects of existing substituents.

  • Primary Starting Material: 2-Chlorobenzoic acid is the optimal genesis point. It is inexpensive and possesses the necessary ortho/para-directing chlorine and meta-directing carboxylic acid groups to guide subsequent electrophilic aromatic substitutions (EAS)[3].

  • Strategic Sequencing: While direct chlorosulfonation of benzoic acids is well-documented[2], performing a Fischer esterification prior to chlorosulfonation protects the carboxylic acid from forming mixed anhydrides under harsh acidic conditions, thereby improving the solubility of the intermediate during the final amidation step.

SyntheticWorkflow SM 2-Chlorobenzoic Acid (Starting Material) Int1 5-Bromo-2-chlorobenzoic Acid (Intermediate 1) SM->Int1 Br2, Fe Bromination Int2 Methyl 5-bromo- 2-chlorobenzoate (Intermediate 2) Int1->Int2 MeOH, H2SO4 Esterification Int3 Methyl 5-bromo-2-chloro- 3-(chlorosulfonyl)benzoate (Intermediate 3) Int2->Int3 ClSO3H (excess) Chlorosulfonation Target Methyl 5-bromo-2-chloro- 3-sulfamoylbenzoate (Target) Int3->Target NH3 (aq) Amidation

Step-by-step synthetic workflow from 2-chlorobenzoic acid to the target molecule.

Mechanistic Rationale: The Regioselectivity Logic

Understanding why a reaction occurs at a specific carbon is critical for process optimization and impurity profiling.

Electrophilic Bromination at C5

When 2-chlorobenzoic acid is subjected to bromination, the incoming electrophile (


) is directed by two competing groups. The carboxylic acid is a strongly deactivating, meta-directing group[3], pushing electron density toward C3 and C5. Simultaneously, the chlorine atom is an ortho/para-directing group. The para position relative to chlorine is C5. Thus, C5 experiences a synergistic activation from both substituents, making it the exclusive site of bromination.
Chlorosulfonation at C3

The chlorosulfonation of Methyl 5-bromo-2-chlorobenzoate is the most mechanistically demanding step. Chlorosulfonic acid auto-protolyzes to generate the highly electrophilic sulfonyl chloride cation (


)[3]. Because the aromatic ring is highly electron-deficient, forcing conditions are required[2][4].

Why does the sulfonyl group attach exclusively at C3?

  • C4 and C6 are disfavored: Both positions are ortho/para to the strongly deactivating methyl ester group.

  • C3 is favored: Position 3 is meta to the ester (least deactivated) and ortho to the chlorine atom. Therefore, C3 is the path of least electronic resistance.

Regioselectivity Start Methyl 5-bromo-2-chlorobenzoate Electrophilic Attack Sites C3 Position C3 Ortho to Cl, Meta to COOMe (Least Deactivated) Start->C3 Favored Pathway C4 Position C4 Ortho to Br, Para to COOMe (Strongly Deactivated) Start->C4 Disfavored C6 Position C6 Ortho to Br, Ortho to COOMe (Sterically Hindered) Start->C6 Disfavored Result Major Product: 3-Chlorosulfonyl Derivative C3->Result

Regioselectivity logic for the chlorosulfonation of Methyl 5-bromo-2-chlorobenzoate.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, each step below is designed as a self-validating system, complete with analytical checkpoints to verify success before proceeding.

Step 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid
  • Reaction: Suspend 2-chlorobenzoic acid (1.0 eq) in glacial acetic acid. Add catalytic iron powder (0.05 eq). Slowly add molecular bromine (1.1 eq) dropwise at room temperature.

  • Conditions: Heat the mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature, pour into ice water, and quench excess bromine with sodium bisulfite. Filter the resulting precipitate and recrystallize from ethanol.

  • Validation Checkpoint:

    
     NMR (
    
    
    
    ) must show a characteristic coupling pattern: a doublet at ~7.9 ppm (H6,
    
    
    Hz), a doublet of doublets at ~7.7 ppm (H4,
    
    
    Hz), and a doublet at ~7.5 ppm (H3,
    
    
    Hz).
Step 2: Fischer Esterification
  • Reaction: Dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous methanol (10 volumes). Add concentrated sulfuric acid (0.1 eq) dropwise.

  • Conditions: Reflux the mixture (65 °C) for 12 hours under a drying tube.

  • Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated

    
     and extract with ethyl acetate. Wash with brine, dry over 
    
    
    
    , and evaporate.
  • Validation Checkpoint:

    
     NMR (
    
    
    
    ) must reveal a sharp singlet at ~3.9 ppm integrating to 3 protons (
    
    
    ), and the broad carboxylic acid
    
    
    peak (>10 ppm) must be completely absent.
Step 3: Chlorosulfonation (Critical Step)

Note: In the synthesis of arylsulfonyl chlorides, it is critical to add the aromatic substrate gradually to the excess of chlorosulfonic acid to minimize the formation of diaryl sulfone byproducts[4].

  • Reaction: Cool neat chlorosulfonic acid (5.0 eq) to 0 °C in a flask equipped with a gas scrubber (to trap

    
     gas). Slowly add Methyl 5-bromo-2-chlorobenzoate (1.0 eq) in small portions.
    
  • Conditions: Gradually heat the mixture to 110–120 °C for 6 hours. Forcing conditions are required due to the strongly electron-withdrawing nature of the halogens and ester group[2][4].

  • Workup: Cool the mixture to room temperature and very carefully pour it dropwise over crushed ice with vigorous stirring. Filter the precipitated sulfonyl chloride immediately and wash with ice-cold water.

  • Validation Checkpoint: IR spectroscopy must show strong asymmetric and symmetric

    
     stretches at ~1370 
    
    
    
    and ~1170
    
    
    . Use immediately in the next step to prevent hydrolysis.
Step 4: Amidation to Target Molecule
  • Reaction: Suspend the crude Methyl 5-bromo-2-chloro-3-(chlorosulfonyl)benzoate (1.0 eq) in a minimal amount of THF. Cool to 0 °C.

  • Conditions: Add aqueous ammonia (

    
    , 28%, 5.0 eq) dropwise[5][6]. Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.
    
  • Workup: Evaporate the THF in vacuo. Acidify the aqueous layer slightly with 1M

    
     to pH 6 to ensure full precipitation of the sulfonamide. Filter, wash with water, and dry under high vacuum.
    
  • Validation Checkpoint:

    
     NMR (
    
    
    
    ) must show a broad singlet at ~7.6 ppm integrating to 2 protons (
    
    
    ), confirming successful amidation.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, operational conditions, and expected analytical outcomes to ensure process reproducibility.

Synthetic StepSubstrateReagents (Equivalents)Temp / TimeExpected YieldPrimary Validation
1. Bromination 2-Chlorobenzoic acid

(1.1), Fe (0.05)
80 °C / 4h82 - 88%

NMR (Aromatic coupling)
2. Esterification 5-Bromo-2-chlorobenzoic acidMeOH (Excess),

(0.1)
65 °C / 12h92 - 95%

NMR (

singlet)
3. Chlorosulfonation Methyl 5-bromo-2-chlorobenzoate

(5.0)
115 °C / 6h70 - 75%IR (

stretches)
4. Amidation Methyl 5-bromo-2-chloro-3-(chlorosulfonyl)benzoate

(5.0)
0 °C to RT / 3h85 - 90%

NMR (

broad singlet)

References

  • Bumetanide - Wikipedia, Wikipedia,
  • An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid, BenchChem,
  • Application Notes and Protocols for the Synthesis and Purific
  • The Versatile Building Block: A Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Synthesis, BenchChem,
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases, RSC Advances,
  • Sulfonation and Chlorosulfon

Sources

"Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate molecular weight and formula"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate: Molecular Weight, Formula, and Technical Characterization Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS: 1342157-48-5) is a highly specialized polysubstituted aromatic scaffold used primarily as an intermediate in the synthesis of sulfonamide-based pharmaceuticals, including diuretics and SGLT2 inhibitors. Its unique substitution pattern—featuring a halogenated core with a sulfonamide moiety—makes it a critical building block for structure-activity relationship (SAR) studies targeting protein-ligand interactions where electronic modulation and steric fit are paramount.

This guide provides a definitive reference for the compound’s physicochemical properties, validated synthetic pathways, and analytical characterization standards, designed to support autonomous decision-making in the laboratory.

Physicochemical Specifications

The following data constitutes the core identity of the molecule, verified against chemical databases and stoichiometric calculation.

Core Identity Table
PropertySpecificationNotes
Chemical Name Methyl 5-bromo-2-chloro-3-sulfamoylbenzoateIUPAC Nomenclature
CAS Number 1342157-48-5 Primary identifier
Molecular Formula C₈H₇BrClNO₄S Confirmed stoichiometry
Molecular Weight 328.57 g/mol Average mass
Monoisotopic Mass 326.8968 DaFor High-Res MS (⁶⁹Br, ³⁵Cl)
Physical State Off-white to pale yellow solidCrystalline powder
Solubility DMSO, DMF, Methanol (Moderate)Sparingly soluble in water
pKa (Predicted) ~9.5 (Sulfonamide NH₂)Acidic proton on sulfonamide
Structural Analysis

The molecule consists of a benzoate core with four distinct functionalities:

  • Methyl Ester (C-1): Lipophilic masking group, hydrolyzable to the free acid.

  • Chloro Group (C-2): Provides steric bulk and orthogonal reactivity (e.g., Pd-catalyzed coupling).

  • Sulfamoyl Group (C-3): A polar pharmacophore capable of hydrogen bonding; often the key binding motif in carbonic anhydrase inhibitors.

  • Bromo Group (C-5): A reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing further elaboration of the scaffold.

Synthetic Architecture & Methodology

Recommended Synthetic Pathway

The synthesis proceeds from Methyl 5-bromo-2-chlorobenzoate via a 3-step sequence: Nitration, Reduction, and Meerwein Sulfochlorination.

Synthesis Start Methyl 5-bromo- 2-chlorobenzoate Nitro Methyl 5-bromo-2-chloro- 3-nitrobenzoate Start->Nitro HNO3, H2SO4 (Nitration) Amine Methyl 3-amino-5-bromo- 2-chlorobenzoate Nitro->Amine Fe/HCl or H2/Pd (Reduction) SulfonylCl Sulfonyl Chloride Intermediate Amine->SulfonylCl 1. NaNO2, HCl 2. SO2, CuCl2 (Meerwein) Product Methyl 5-bromo-2-chloro- 3-sulfamoylbenzoate SulfonylCl->Product NH3 (aq/gas) (Amination)

Caption: Stepwise synthesis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate ensuring regiospecificity at the C-3 position.

Detailed Protocol: The Meerwein Strategy

Step 1: Nitration

  • Reagents: Fuming Nitric Acid, Conc. Sulfuric Acid.[1]

  • Mechanism: Electrophilic aromatic substitution. The directing effects of the C-2 Cl (ortho/para) and C-5 Br (ortho/para) compete, but the strong conditions and steric blocking at C-5/C-6 favor the C-3 position.

  • Critical Control: Maintain temperature < 0°C during addition to prevent over-nitration or hydrolysis of the ester.

Step 2: Reduction

  • Reagents: Iron powder/NH₄Cl (Bechamp) or SnCl₂.

  • Insight: Avoid catalytic hydrogenation (H₂/Pd-C) if possible, as it carries a high risk of de-halogenating the C-5 Bromine or C-2 Chlorine. Chemoselective reduction with Fe or Sn is preferred.

Step 3: Diazotization & Chlorosulfonation (The "Sandmeyer-like" Step)

  • Protocol:

    • Dissolve the aniline intermediate in glacial acetic acid and conc. HCl.

    • Cool to -5°C and add aqueous NaNO₂ dropwise to form the diazonium salt.

    • The Key Reaction: Transfer the cold diazonium solution into a saturated solution of SO₂ in acetic acid containing catalytic CuCl₂ (Meerwein reagent).

    • Observation: Nitrogen gas evolution indicates the decomposition of the diazo species and formation of the sulfonyl chloride.

  • Why this works: This method bypasses the steric hindrance that blocks direct electrophilic sulfonation.

Step 4: Amination

  • Reagents: Aqueous Ammonia (28%) or NH₃ in dioxane.

  • Procedure: Treat the crude sulfonyl chloride immediately with ammonia at 0°C.

  • Purification: The final product precipitates upon acidification or concentration. Recrystallize from Ethanol/Water.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical profile must be met.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • δ 3.85-3.90 ppm (s, 3H): Methyl ester protons (-COOCH ₃).

    • δ 7.60-7.80 ppm (bs, 2H): Sulfonamide protons (-SO₂NH ₂). These are exchangeable with D₂O.

    • δ 8.10-8.30 ppm (d/s, 2H): Aromatic protons at C-4 and C-6. Due to the substitution pattern (meta to each other), they will appear as meta-coupled doublets (J ~2 Hz) or singlets depending on resolution.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive or Negative mode.

  • Isotopic Pattern (Critical):

    • The presence of one Br and one Cl atom creates a distinct isotopic envelope.

    • M+ (³⁵Cl, ⁷⁹Br): 100% relative abundance.

    • M+2: Significant intensity due to ³⁷Cl and ⁸¹Br contributions.

    • Look for the "M, M+2, M+4" pattern characteristic of Br+Cl species.

Quality Control Decision Tree

QC Sample Crude Product TLC TLC (Hex/EtOAc) Sample->TLC NMR 1H-NMR (DMSO-d6) TLC->NMR Single Spot? Fail Reprocess/Recrystallize TLC->Fail Multiple Spots MS LC-MS NMR->MS Correct Integration? NMR->Fail Impurity Peaks Pass Release for Use MS->Pass Correct Mass/Iso Pattern? MS->Fail Wrong Mass

Caption: Analytical workflow for validating Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate purity.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal Word: Warning.[2][3]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methyl ester is stable, but the sulfonamide can degrade under strongly basic conditions.

References

  • PubChem. (n.d.).[4] Compound Summary for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2016). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.[5] Retrieved from

Sources

Methodological & Application

"detailed synthesis protocol for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the high-fidelity synthesis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate , a critical scaffold often utilized in the development of SGLT2 inhibitors (e.g., Empagliflozin analogs) and sulfonamide-based diuretics.

While various routes exist, this protocol prioritizes regiochemical fidelity and functional group tolerance . We utilize a "Late-Stage Esterification" strategy. By introducing the sulfonamide moiety onto the free acid before esterification, we eliminate the risk of competitive aminolysis of the ester—a common failure mode when attempting amidation on benzoate intermediates.

Target Molecule Profile
PropertySpecification
IUPAC Name Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate
Molecular Formula C₈H₇BrClNO₄S
Molecular Weight 328.57 g/mol
Key Functionality Aryl Bromide (coupling handle), Sulfonamide (polar contact), Methyl Ester (electrophile/prodrug)

Retrosynthetic Analysis & Strategy

The synthesis is designed to exploit the cooperative directing effects of the 2-chloro and 1-carboxyl groups to install the sulfonyl chloride at the 3-position with high regioselectivity.

Reaction Scheme (Graphviz)

SynthesisRoute cluster_logic Strategic Rationale Start 5-Bromo-2-chlorobenzoic Acid (Starting Material) Inter1 Intermediate A (Sulfonyl Chloride) Start->Inter1 1. ClSO3H, 80°C (Chlorosulfonation) Inter2 Intermediate B (Sulfamoyl Acid) Inter1->Inter2 2. NH4OH, <10°C (Amidation) Product TARGET Methyl 5-bromo-2-chloro- 3-sulfamoylbenzoate Inter2->Product 3. MeOH, H2SO4, Reflux (Fischer Esterification) Rationale Esterification is performed LAST to prevent amide formation at the carboxylate position.

Caption: Three-step linear synthesis prioritizing regiocontrol and functional group protection.

Detailed Experimental Protocol

Stage 1: Chlorosulfonation

Objective: Install the chlorosulfonyl group (-SO₂Cl) at the C3 position. Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position is activated by the ortho-Chlorine and directed meta by the Carboxyl group.

Reagents:

  • 5-Bromo-2-chlorobenzoic acid (1.0 eq)

  • Chlorosulfonic acid (ClSO₃H) (5.0 - 8.0 eq) [Corrosive/Fuming]

  • Thionyl chloride (SOCl₂) (1.0 eq) [Optional scavenger]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SOx fumes.

  • Charging: Charge Chlorosulfonic acid (5.0 eq) into the flask. Cool to 0–5°C using an ice/salt bath.

  • Addition: Portion-wise add 5-Bromo-2-chlorobenzoic acid over 30 minutes. Critical: Maintain internal temperature <10°C to prevent uncontrolled exotherms.

  • Reaction: Once addition is complete, remove the ice bath. Slowly heat the mixture to 80°C .

    • Observation: Evolution of HCl gas will occur.

    • Duration: Stir at 80°C for 4–6 hours. Monitor by TLC (take a mini-aliquot, quench in MeOH to form the methyl ester sulfonate for visualization).

  • Quench (Hazardous): Cool the reaction mass to ambient temperature. Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

    • Safety: This is extremely exothermic. Do not add ice to the acid; add acid to the ice.

  • Isolation: Filter the precipitated white solid (5-bromo-2-chloro-3-(chlorosulfonyl)benzoic acid). Wash with cold water (3x) to remove residual sulfuric acid.

  • Drying: Dry the filter cake under vacuum at 40°C for 4 hours. Note: Do not over-dry or heat excessively, as sulfonyl chlorides are moisture sensitive.

Stage 2: Amidation

Objective: Convert the sulfonyl chloride to the sulfonamide (-SO₂NH₂). Critical Control: Temperature must be kept low to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.

Reagents:

  • Intermediate A (Sulfonyl Chloride) from Stage 1 (1.0 eq)

  • Ammonium Hydroxide (28% NH₃ aq) (5.0 eq) or NH₃ in THF.

  • Solvent: THF or Ethyl Acetate (if using biphasic).

Protocol:

  • Setup: Dissolve/suspend the Sulfonyl Chloride intermediate in THF (5 vol). Cool to 0°C .

  • Addition: Add Ammonium Hydroxide (28%) dropwise, maintaining internal temperature <10°C .

  • Reaction: Stir at 0–10°C for 2 hours.

    • Chemistry: The nucleophilic ammonia attacks the sulfur, displacing chloride.

  • Workup:

    • Concentrate the THF under reduced pressure.[1]

    • The residue will be the ammonium salt of the sulfamoyl benzoic acid.

    • Dissolve in minimum water, then acidify carefully with 2N HCl to pH ~2–3.

  • Isolation: The free acid (5-bromo-2-chloro-3-sulfamoylbenzoic acid) will precipitate. Filter, wash with water, and dry.

Stage 3: Fischer Esterification

Objective: Methylate the carboxylic acid to yield the final target. Rationale: Performing this last ensures the methyl ester is not converted to a primary amide by the ammonia used in Stage 2.

Reagents:

  • Intermediate B (Sulfamoyl Acid) (1.0 eq)

  • Methanol (Anhydrous) (10–20 vol)

  • Sulfuric Acid (H₂SO₄) (Conc., 0.5 eq) or Thionyl Chloride (1.2 eq).

Protocol:

  • Setup: Suspend Intermediate B in Anhydrous Methanol.

  • Catalyst Addition: Add concentrated H₂SO₄ dropwise.

  • Reflux: Heat the mixture to reflux (65°C) for 8–12 hours.

    • Equilibrium: As the product precipitates or via the excess methanol, the equilibrium shifts to the ester.

  • Monitoring: Check HPLC/TLC for disappearance of the acid.

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate methanol to ~20% of original volume.

    • Pour into ice water. The methyl ester should precipitate as a white/off-white solid.

    • Alternative: If oil forms, extract with Ethyl Acetate, wash with NaHCO₃ (to remove unreacted acid), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Methanol/Water or Isopropyl Alcohol if necessary.

Process Analytical Technology (PAT) & QC

Analytical Specifications
TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)δ ~3.9 (s, 3H, -OCH₃), ~7.5 (s, 2H, -SO₂NH₂), aromatic protons consistent with 3,5-subst pattern.
Purity HPLC (C18, ACN/Water)> 98.0% Area
Water Content Karl Fischer< 0.5% w/w
Residual Solvent GC-HeadspaceMethanol < 3000 ppm
Troubleshooting Guide
ProblemRoot CauseCorrective Action
Low Yield (Stage 1) Incomplete chlorosulfonation or hydrolysis during quench.Increase ClSO₃H equivalents; Ensure quench temperature is <20°C.
Impurity: Benzamide Ammonia attacked the ester (if Route B used).Strictly follow the Acid-First route (as described). Do not esterify before amidation.
Product is an Oil Residual solvent or impurities.Triturate with cold diethyl ether or hexane; Recrystallize from hot MeOH.

Safety & Handling (EHS)

  • Chlorosulfonic Acid: Reacts violently with water. Causes severe skin burns. Use full PPE (Face shield, chemically resistant gloves, apron) and work in a high-flow fume hood.

  • Reaction Quench: The quenching of Stage 1 generates massive amounts of HCl gas. Ensure scrubber efficiency.

  • Sulfonamides: Potential sensitizers. Handle the final solid with care to avoid dust inhalation.

References

  • Boehringer Ingelheim International GmbH. (2006). Process for the preparation of indanyl derivatives. WO2006120208. (Describes the core chlorosulfonation/amidation sequence for Empagliflozin intermediates).

  • BenchChem. (2025).[2] Synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate. (Provides context on esterification conditions for similar scaffolds).

  • Santa Cruz Biotechnology. Methyl 5-bromo-2-(chlorosulfonyl)benzoate Product Data. (Confirmation of intermediate stability).

  • PubChem. Methyl 5-bromo-2-(chlorosulfonyl)benzoate Compound Summary. CID 15554625.

Sources

Application Note: Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate in Divergent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Polypharmacology

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS: 1342157-48-5) is a highly functionalized aromatic building block that bridges two major pharmacological classes: SGLT2 inhibitors (gliflozins) and sulfonamide diuretics/antihypertensives .

Unlike simple benzoic acid derivatives, this compound offers three orthogonal reactivity vectors on a single benzene core. This unique substitution pattern allows medicinal chemists to perform "divergent library synthesis," selectively modifying specific positions to tune potency, selectivity, and physicochemical properties (LogP, tPSA).

Key Structural Features & Reactivity Vectors
PositionFunctional GroupReactivity ProfileApplication
C-1 Methyl EsterElectrophilePrecursor to amides, heterocycles, or free acids (solubility modulation).[1]
C-2 ChlorineActivated ElectrophileSNAr Displacement : Highly susceptible to nucleophilic attack by amines due to the electron-withdrawing effect of the ortho-ester and meta-sulfonamide.
C-3 SulfonamidePolar PharmacophoreH-Bonding/Solubility : Critical for binding affinity in carbonic anhydrase or solute carrier (SLC) targets.
C-5 BromineHalogen HandleCross-Coupling : Excellent substrate for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton.

Strategic Applications in Drug Discovery

A. Next-Generation SGLT2 Inhibitor Analogs

The "5-bromo-2-chlorobenzoate" core is the foundational scaffold for blockbuster SGLT2 inhibitors like Dapagliflozin and Empagliflozin . The addition of the C-3 sulfamoyl group in this specific reagent allows researchers to:

  • Modulate Polarity: Introduce a polar handle to an otherwise lipophilic biaryl core, potentially reducing plasma protein binding.

  • Hybrid Design: Explore dual-mechanism agents (e.g., SGLT2 inhibition + weak diuretic activity) for heart failure indications.

B. Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal "core" for FBDD. Its low molecular weight (MW ~328.5 g/mol ) and high ligand efficiency potential allow it to be elaborated into complex leads.

  • Strategy: Use the C-5 Bromine to attach a library of aryl boronic acids (exploring the hydrophobic pocket) while keeping the C-3 sulfonamide constant as a polar anchor.

C. LPA2 Receptor Agonists

Recent literature suggests that sulfamoylbenzoic acid derivatives function as agonists for the Lysophosphatidic Acid Receptor 2 (LPA2), a target for intestinal protection against radiation injury. The C-5 halogen is critical for tuning the potency of these agonists.

Experimental Protocols

Protocol A: Selective C-5 Arylation (Suzuki-Miyaura Coupling)

Objective: To extend the carbon skeleton at the C-5 position without disturbing the C-2 chlorine or C-1 ester.

Reagents:

  • Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Setup: In a nitrogen-purged reaction vial, combine the benzoate substrate, aryl boronic acid, and K₂CO₃.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture. Stir to create a suspension.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly to minimize air exposure. Seal the vial.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C to prevent hydrolysis of the methyl ester.

  • Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C-5 arylated product typically elutes before the starting material.

Protocol B: C-2 Nucleophilic Aromatic Substitution (SNAr)

Objective: To introduce an amine functionality at C-2, mimicking the "bumetanide" scaffold.

Reagents:

  • Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (1.0 equiv)

  • Primary Amine (e.g., Benzylamine, n-Butylamine) (1.5 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve the benzoate in anhydrous DMF (0.2 M concentration).

  • Addition: Add TEA followed by the primary amine dropwise at RT.

  • Reaction: Heat to 60–80°C .

    • Mechanistic Insight: The electron-withdrawing sulfamoyl (at C-3) and ester (at C-1) activate the C-2 chlorine. No metal catalyst is required.

  • Monitoring: Monitor by LC-MS. Conversion is usually complete within 3 hours.

  • Workup: Pour the reaction mixture into ice water. The product often precipitates. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

Visualizing the Divergent Synthesis Workflow

The following diagram illustrates the logical flow of utilizing this scaffold to generate diverse chemical libraries.

DivergentSynthesis Core Methyl 5-bromo-2-chloro- 3-sulfamoylbenzoate (The Scaffold) Path1 Path A: C-5 Arylation (Suzuki Coupling) Core->Path1 Aryl Boronic Acid Pd(dppf)Cl2, 80°C Path2 Path B: C-2 Displacement (SnAr with Amines) Core->Path2 R-NH2, Base DMF, 60°C Path3 Path C: Ester Hydrolysis (Saponification) Core->Path3 LiOH, THF/H2O RT Prod1 Biaryl Sulfonamides (SGLT2-like analogs) Path1->Prod1 Prod2 Aminobenzoate Diuretics (Bumetanide-like) Path2->Prod2 Prod3 Free Acid Intermediates (Solubility/Coupling) Path3->Prod3

Caption: Divergent synthesis map showing three orthogonal pathways to generate distinct pharmacological classes from the core scaffold.

Safety & Handling (E-E-A-T)

  • Hazard Identification: This compound contains a reactive alkyl halide and a sulfonamide. It acts as a skin and eye irritant (H315, H319).

  • Sensitization Warning: Sulfonamide moieties can cause allergic reactions in sensitized individuals. Handle in a fume hood with nitrile gloves.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The methyl ester is stable, but prolonged exposure to moisture can lead to slow hydrolysis.

References

  • BenchChem. (2025).[2] Synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate. Retrieved from .

  • Xu, G., et al. (2022).[3] "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors." Organic Process Research & Development. .

  • European Patent Office. (1983). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. .

  • National Institutes of Health (NIH). (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. .

  • BLD Pharm. (2023). Product Data Sheet: Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS 1342157-48-5).[4] .

Sources

"synthesis of novel sulfonamides from Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocols for synthesizing a library of novel sulfonamide derivatives utilizing Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate as a privileged scaffold. This compound features a unique 1,2,3,5-substitution pattern that allows for orthogonal functionalization. The protocols herein focus on Fragment-Based Drug Discovery (FBDD) strategies, enabling researchers to independently modify the sulfonamide "head," the aryl "core," and the ester "tail" to access chemical space relevant to diuretic, antidiabetic (SGLT2/CA inhibition), and anticancer therapeutics.

Chemical Space & Reactivity Analysis

The starting material, Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate, presents four distinct reactive handles. Understanding the hierarchy of reactivity is critical for designing successful synthetic routes.

Reactivity Hierarchy:

  • Sulfamoyl Group (-SO₂NH₂): Nucleophilic character at the nitrogen atom. Primary target for N-alkylation or N-acylation.

  • Aryl Bromide (C-Br): High reactivity in Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira).

  • Methyl Ester (-COOMe): Susceptible to hydrolysis (to acid), aminolysis (to amide), or reduction (to alcohol).

  • Aryl Chloride (C-Cl): Sterically crowded and electronically deactivated; generally stable but can participate in S_NAr under forcing conditions.

ReactivityMap cluster_legend Reactivity Priority Scaffold Methyl 5-bromo-2-chloro- 3-sulfamoylbenzoate Sulfonamide Sulfonamide (-SO2NH2) Primary Nucleophile (Path A) Scaffold->Sulfonamide Base/R-X Bromide Aryl Bromide (-Br) Cross-Coupling Handle (Path B) Scaffold->Bromide Pd(0)/Ar-B(OH)2 Ester Methyl Ester (-COOMe) Electrophile (Path C) Scaffold->Ester LiOH or R-NH2

Figure 1: Orthogonal reactivity map of the scaffold showing three divergent synthetic pathways.

Synthetic Strategy: The "Dual-Vector" Approach

To maximize library diversity, we employ a sequential functionalization strategy.

  • Step 1: Functionalization of the Sulfonamide Nitrogen (N-alkylation) to establish the "Head" group.

  • Step 2: Cross-coupling at the Aryl Bromide to extend the "Tail" group.

This sequence prevents catalyst poisoning by the free sulfonamide during the metal-catalyzed step and allows for the introduction of diverse chemical handles early in the synthesis.

Detailed Experimental Protocols

Protocol A: N-Alkylation of the Sulfonamide Moiety

Objective: To synthesize N-substituted sulfonamides (Secondary Sulfonamides).

Mechanism: The sulfonamide proton (pKₐ ~10) is deprotonated by a weak base, generating a nitrogen nucleophile that attacks an alkyl halide.

Materials:

  • Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (1.0 equiv)[1]

  • Alkyl Halide (R-Br or R-I) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - optional, for alkyl chlorides

Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (1.0 mmol, 328 mg) in anhydrous DMF (5.0 mL).

  • Activation: Add K₂CO₃ (2.0 mmol, 276 mg) in one portion. Stir the suspension at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Addition: Dropwise add the Alkyl Halide (1.2 mmol). If using a less reactive alkyl chloride, add KI (0.1 mmol).

  • Reaction: Heat the mixture to 60°C and stir for 4–12 hours. Monitor reaction progress by TLC (Hexane:EtOAc 1:1) or LC-MS. Target Product will be less polar than the starting material.

  • Work-up: Cool to RT. Pour the mixture into ice-water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with Brine (2 x 10 mL), dry over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Critical Note: Avoid using strong bases like NaH if the ester moiety must be preserved, as transesterification or hydrolysis may occur.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize Biaryl Sulfonamides from the N-alkylated intermediate.

Mechanism: Palladium-catalyzed coupling between the aryl bromide and an aryl boronic acid.

Materials:

  • N-Alkylated Intermediate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid [Ar-B(OH)₂] (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with the N-alkylated intermediate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Cs₂CO₃ (1.5 mmol).

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (Critical for catalyst life).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.025 mmol) under a positive stream of inert gas. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 12 hours.

    • Microwave: Irradiate at 110°C for 45 minutes.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove Palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Data Summary & Expected Yields

EntryR-Group (Sulfonamide)Ar-Group (Coupling)MethodYield (%)Notes
1 Methyl (-CH₃)PhenylA + B78%Standard benchmark
2 Benzyl (-Bn)4-MethoxyphenylA + B72%Electron-rich coupling partner
3 Allyl (-CH₂CH=CH₂)3-PyridylA + B65%Heterocyclic coupling successful
4 H (Unsubstituted)PhenylB only55%Free NH₂ can coordinate Pd; lower yield

Workflow Diagram

Workflow Start Start: Methyl 5-bromo-2-chloro- 3-sulfamoylbenzoate Step1 Step 1: N-Alkylation (R-X, K2CO3, DMF, 60°C) Start->Step1 Functionalize Head Intermed Intermediate: N-Substituted Sulfonamide Step1->Intermed Yield: 80-90% Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, 90°C) Intermed->Step2 Extend Tail Final Final Product: Novel Biaryl Sulfonamide Step2->Final Yield: 60-80%

Figure 2: Step-by-step synthetic workflow for library generation.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (Alkylation).

    • Cause: Bis-alkylation (formation of tertiary sulfonamide).

    • Solution: Use strictly 1.1–1.2 equivalents of alkyl halide and monitor closely. If R-X is very reactive (e.g., Methyl Iodide), lower temperature to 0°C.

  • Issue: Hydrolysis of Ester.

    • Cause: Wet DMF or presence of hydroxide.

    • Solution: Ensure DMF is anhydrous (stored over molecular sieves). Use carbonate bases (K₂CO₃) rather than hydroxides (NaOH).

  • Issue: Protodeboronation in Step 2.

    • Cause: Unstable boronic acids (e.g., 2-heterocyclic boronic acids).

    • Solution: Switch to Boronic Esters (Pinacol esters) or use Potassium Trifluoroborate salts.

References

  • BenchChem. "Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate Product Page." BenchChem Catalog. Accessed October 2023. Link

  • BLD Pharm. "Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate MSDS and Properties." BLD Pharmatech. Accessed October 2023. Link

  • Organic Chemistry Portal. "Synthesis of Sulfonamides - Recent Literature." Organic Chemistry Portal. Accessed October 2023. Link

  • ChemicalBook. "Methyl 5-bromo-2-chlorobenzoate Derivatives and Reactivity." ChemicalBook. Accessed October 2023. Link

  • National Institutes of Health (NIH). "Design and Synthesis of Novel SGLT2 Inhibitors." PubMed Central. Accessed October 2023. Link

Sources

Application Note: Analytical Characterization of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS 1342157-48-5) is a critical halogenated aromatic intermediate used in the synthesis of complex pharmaceutical agents, particularly sulfonamide-based diuretics and SGLT2 inhibitors. Its unique substitution pattern—featuring a methyl ester, a sulfonamide moiety, and two distinct halogen atoms (Br, Cl)—presents specific analytical challenges regarding solubility, ionization, and isotopic identification.

This guide provides a validated analytical framework for researchers to ensure the identity, purity, and quality of this intermediate.

Physicochemical Profile[1][2][3][4][5]
PropertyDescription
Chemical Name Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate
Molecular Formula C₈H₇BrClNO₄S
Molecular Weight 328.57 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Key Functional Groups Methyl Ester (Hydrolysis risk), Sulfonamide (Polar), Aryl Halides (Isotopic signature)

Analytical Workflow Strategy

The characterization strategy relies on orthogonal methods: HPLC-UV for quantitative purity, LC-MS for isotopic verification, and NMR for structural connectivity.

AnalyticalWorkflow Sample Raw Sample (Solid) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC HPLC-UV (Purity & Assay) Solubility->HPLC Dilute LCMS LC-MS (ID & Isotope Pattern) Solubility->LCMS Trace NMR 1H / 13C NMR (Structure) Solubility->NMR d6-DMSO Report CoA Generation HPLC->Report >98% Area LCMS->Report Mass Confirmed NMR->Report Structure Valid

Figure 1: Orthogonal analytical workflow for full characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[3]

Objective: To determine the chemical purity and quantify potential impurities such as the hydrolyzed acid (5-bromo-2-chloro-3-sulfamoylbenzoic acid) or des-halo analogs.

Scientific Rationale: A C18 stationary phase is selected for its ability to retain the hydrophobic halogenated ring. An acidic mobile phase is strictly required. The sulfonamide group is weakly acidic (pKa ~10), but the potential hydrolysis impurity (benzoic acid derivative) has a pKa ~3-4. Acidification ensures all species remain protonated (neutral), preventing peak tailing and ensuring robust retention times.

Method Parameters
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Ester bonds)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
15.001090Linear Gradient
20.001090Wash
20.109010Re-equilibration
25.009010End
Sample Preparation[2][3][5][6][7]
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL. Filter through a 0.22 µm PTFE filter.

System Suitability Criteria:

  • Tailing Factor: < 1.5

  • Theoretical Plates: > 5000

  • Resolution (if impurities present): > 2.0 between main peak and nearest impurity.

Protocol 2: LC-MS Identification (Isotopic Signature)

Objective: To confirm molecular weight and validate the presence of Bromine and Chlorine atoms via isotopic abundance analysis.

Scientific Rationale: Mass spectrometry is definitive for poly-halogenated compounds.

  • Bromine (Br): Natural abundance is ~50% ⁷⁹Br and ~50% ⁸¹Br. This creates a 1:1 doublet signal separated by 2 Da.

  • Chlorine (Cl): Natural abundance is ~75% ³⁵Cl and ~25% ³⁷Cl (3:1 ratio).

  • Combined (Br + Cl): The molecular ion [M+H]⁺ will exhibit a distinct "M, M+2, M+4" pattern.

Method Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

  • Scan Range: 100 – 600 m/z.

  • Cone Voltage: 20-30 V (Keep low to minimize in-source fragmentation).

Expected Mass Spectrum Data
Ion Speciesm/z (Approx)Relative Intensity (Theoretical)Origin
[M+H]⁺ 327.9 100%³⁵Cl, ⁷⁹Br
[M+H+2]⁺ 329.9 ~130%(³⁷Cl, ⁷⁹Br) + (³⁵Cl, ⁸¹Br)
[M+H+4]⁺ 331.9 ~30%³⁷Cl, ⁸¹Br

Note: The exact pattern depends on the specific combination probabilities, but the presence of a strong M+2 and distinct M+4 peak is the fingerprint of a Br+Cl system.

Protocol 3: Structural Elucidation (NMR)

Objective: To verify the regiochemistry of the substituents (positions 2, 3, and 5).

Solvent: DMSO-d₆ (Preferred due to solubility and exchangeable sulfonamide protons).

Predicted ¹H NMR Signals (400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
~3.90 ppm Singlet (s)3HMethyl Ester (-COOCH ₃)
~7.60 ppm Broad Singlet (bs)2HSulfonamide (-SO₂NH ₂). Exchangeable with D₂O.
~8.0 - 8.2 ppm Doublet (d, J~2 Hz)1HAromatic H-4 (Between Sulfonamide and Bromine)
~8.3 - 8.5 ppm Doublet (d, J~2 Hz)1HAromatic H-6 (Between Bromine and Ester)

Interpretation: The coupling constant (J ~2 Hz) indicates meta coupling, confirming the protons are separated by one carbon (the Bromine-bearing carbon), validating the 1,2,3,5 substitution pattern.

Synthesis & Impurity Origin Logic[3]

Understanding the synthesis pathway is crucial for anticipating impurities.

SynthesisPath Start 2-Chloro-benzoic acid Precursor Step1 Bromination (NBS/H2SO4) Start->Step1 Inter1 5-Bromo-2-chlorobenzoic acid Step1->Inter1 Impurity1 Impurity A: Regioisomers (4-Bromo) Step1->Impurity1 Side Rxn Step2 Chlorosulfonation (ClSO3H) Inter1->Step2 Inter2 5-Bromo-2-chloro-3-sulfamoyl benzoic acid Step2->Inter2 Step3 Esterification (MeOH/H+) Inter2->Step3 Product Methyl 5-bromo-2-chloro- 3-sulfamoylbenzoate Step3->Product Impurity2 Impurity B: Hydrolyzed Acid Product->Impurity2 Hydrolysis

Figure 2: Synthetic pathway identifying critical process impurities.

References

  • National Center for Biotechnology Information. (2013). Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate Crystal Structure. PMC3569830.[1] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Palladium Catalyzed Aerobic Oxidative Esterification. Chemical Communications. Retrieved from [Link]

Sources

"1H NMR and 13C NMR spectroscopic analysis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate

Abstract

This technical application note provides a comprehensive guide for the structural elucidation of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS No. 1342157-48-5) using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Designed for researchers, chemists, and professionals in drug development, this document details the causality behind experimental choices, offers a robust, self-validating protocol for data acquisition, and presents a thorough analysis of the expected spectral features. By integrating theoretical predictions with practical methodology, this guide serves as an essential resource for the unambiguous characterization of complex polysubstituted aromatic compounds.

Introduction: The Challenge of Polysubstituted Aromatics

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate is a highly substituted benzene derivative, presenting a unique challenge for structural characterization. The molecule's functionality, featuring a methyl ester, a sulfamoyl group, and two different halogen atoms, makes it a relevant scaffold in medicinal chemistry and organic synthesis.[2] The precise arrangement of these five substituents on the aromatic ring is critical to its chemical properties and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of such structures in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide explains how to leverage the power of both ¹H and ¹³C NMR to confidently verify the structure of the title compound.

Molecular Structure and Atom Numbering:

Figure 1: Chemical structure of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate with IUPAC numbering for NMR assignment.

Theoretical Spectral Analysis: Predicting the NMR Fingerprint

A foundational step in spectral analysis is to predict the expected outcome based on established principles of chemical shifts and coupling constants. The benzene ring in the target molecule is substituted with five electron-withdrawing groups (EWGs): -Br, -Cl, -SO₂NH₂, and -COOCH₃. This heavy substitution has profound and predictable effects on the NMR spectrum.

Predicted ¹H NMR Spectrum

The presence of strong EWGs significantly deshields the aromatic protons, causing their signals to appear at a high chemical shift (downfield) compared to benzene (δ ≈ 7.3 ppm).[4][5][6]

  • Aromatic Protons (H4 & H6): The two remaining protons on the aromatic ring are chemically non-equivalent.

    • Multiplicity: These protons are situated meta to each other. They will exhibit mutual spin-spin coupling, resulting in two distinct doublets. The meta coupling constant (⁴JH,H) is typically small, in the range of 2-3 Hz.[5]

    • Chemical Shift: Both protons will be shifted significantly downfield. H4 is flanked by the -Br and -SO₂NH₂ groups, while H6 is adjacent to the -Br and -Cl substituents. The precise chemical shifts are determined by the additive effects of all substituents.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet.

  • Sulfamoyl Protons (-SO₂NH₂): The two protons of the sulfamoyl group are exchangeable. Their signal is often broadened due to quadrupole effects from the adjacent nitrogen atom and chemical exchange with trace amounts of water. In aprotic solvents like CDCl₃, the signal may be a broad singlet; in hydrogen-bonding solvents like DMSO-d₆, coupling to nitrogen may be observed, and the signal will be sharp.

Predicted ¹³C NMR Spectrum

Proton-decoupled ¹³C NMR spectroscopy provides one signal for each unique carbon atom, offering a direct count of the carbon environments.[3] The molecule has 8 distinct carbon atoms.

  • Aromatic Carbons (C1-C6): These typically resonate in the δ 120-150 ppm region.[6][7][8]

    • Quaternary Carbons (C1, C2, C3, C5): Carbons directly bonded to electronegative substituents will have their chemical shifts significantly altered. C1 (bonded to the carboxyl group), C2 (bonded to Cl), C3 (bonded to the sulfamoyl group), and C5 (bonded to Br) will each produce a unique signal. These are often weaker in intensity than protonated carbons.

    • Protonated Carbons (C4, C6): These carbons, directly attached to hydrogen, will also have distinct chemical shifts within the aromatic region. Their identity can be unambiguously confirmed using techniques like DEPT or HSQC.[8]

  • Carbonyl Carbon (-C=O): The ester carbonyl carbon is highly deshielded and will appear far downfield, typically in the δ 160-170 ppm range.[9]

  • Methyl Carbon (-OCH₃): The methyl carbon is shielded and will appear upfield, generally in the δ 50-60 ppm range.

The following tables summarize the predicted data based on established substituent chemical shift (SCS) effects.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H4, H6 8.0 - 8.5 Doublet (d) meta, ~2-3 1H each Located on a heavily substituted, electron-deficient aromatic ring.[4]
-SO₂NH₂ 5.5 - 6.5 Broad Singlet (br s) - 2H Exchangeable protons; chemical shift is solvent and concentration dependent.

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | - | 3H | Typical range for methyl ester protons. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Assignment Predicted δ (ppm) Type (DEPT) Rationale
-C=O 162 - 168 C Ester carbonyl carbon, highly deshielded.[9]
C1, C2, C3, C5 120 - 145 C Quaternary aromatic carbons attached to substituents. Their specific shifts depend on the combined electronic effects.
C4, C6 125 - 135 CH Protonated aromatic carbons.

| -OCH₃ | 52 - 56 | CH₃ | Shielded methyl carbon of the ester group. |

Experimental Design and Protocols

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data. The protocol is designed to be self-validating by ensuring sample purity, instrument calibration, and appropriate parameter selection.

Materials and Equipment
  • Analyte: Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (Purity ≥95%).[1]

  • NMR Solvent: Deuterated Chloroform (CDCl₃, 99.8% D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8% D). Causality: CDCl₃ is a standard, non-polar solvent suitable for many organic compounds. DMSO-d₆ is an excellent alternative, particularly for improving the resolution of exchangeable -NH₂ protons.

  • Internal Standard: Tetramethylsilane (TMS, NMR grade). Causality: TMS is chemically inert and its signal is defined as 0.00 ppm, providing a universal reference point for chemical shifts.[3][10]

  • Equipment:

    • High-resolution NMR Spectrometer (e.g., Bruker Avance, JEOL ECZ) with a field strength of 400 MHz or higher. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for analyzing complex spectra.[3]

    • 5 mm NMR tubes (borosilicate glass, Grade A).

    • Standard laboratory glassware, pipettes, and analytical balance.

Workflow for NMR Analysis

The entire process, from sample preparation to final analysis, follows a logical and systematic workflow to ensure data integrity and reproducibility.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis p1 Weigh ~10-15 mg of Analyte p2 Dissolve in ~0.6 mL of Deuterated Solvent p1->p2 p3 Add 1 drop of TMS p2->p3 p4 Transfer to NMR Tube p3->p4 a1 Insert Sample into Spectrometer p4->a1 a2 Lock & Shim Instrument a1->a2 a3 Acquire 1H Spectrum a2->a3 a4 Acquire 13C {1H} Spectrum a3->a4 d1 Fourier Transform & Phase Correction a4->d1 d2 Baseline Correction & Calibration to TMS d1->d2 d3 Peak Picking & Integration (1H) d2->d3 d4 Assign Signals & Interpret Spectra d3->d4

Caption: Standard workflow for NMR analysis.

Step-by-Step Protocols

Protocol 1: Sample Preparation

  • Weighing: Accurately weigh 10-15 mg of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Vortex gently until the sample is fully dissolved.

  • Standard Addition: Add a small drop of TMS to the solution to serve as the internal reference.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's receiver coil (typically ~4-5 cm).

Protocol 2: Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. A well-shimmed sample is critical for sharp lines and accurate coupling constant measurements.

  • ¹H NMR Acquisition:

    • Load standard 1D proton acquisition parameters.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds. Causality: A sufficient delay ensures complete relaxation of protons between scans, allowing for accurate integration.

    • Number of Scans: 8 to 16 scans.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 256 to 1024 scans. Causality: A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, which result in a much weaker signal compared to ¹H.[9]

Data Interpretation and Structural Verification

This section provides a guide to interpreting the acquired spectra, cross-referencing the observed data with the theoretical predictions to achieve a definitive structural assignment.

G cluster_structure Molecular Structure cluster_spectra Observed NMR Data cluster_params Key Analytical Parameters struct Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate Aromatic Protons (H4, H6) Sulfamoyl Protons (-NH2) Methyl Protons (-OCH3) Carbon Backbone spec NMR Spectrum 1H Spectrum 13C Spectrum struct:h->spec:h_spec correlate via struct:c->spec:c_spec correlate via params Spectral Features Chemical Shift (δ) Integration Multiplicity (J-coupling) spec:h_spec->params:cs spec:h_spec->params:integ spec:h_spec->params:mult spec:c_spec->params:cs

Caption: Logical relationship for spectral interpretation.

Analysis of the ¹H NMR Spectrum
  • Calibration: Reference the TMS peak to δ 0.00 ppm.

  • Aromatic Region (δ 8.0-8.5 ppm): Look for two doublets.

    • Measure the coupling constant (J). It should be identical for both doublets and fall within the expected 2-3 Hz range for meta-coupling.[5]

    • The integration of each doublet should correspond to one proton.

  • Methyl Region (δ ~4.0 ppm): A sharp singlet with an integral value corresponding to three protons should be present.

  • Sulfamoyl Region (δ 5.5-6.5 ppm): A broad singlet integrating to two protons confirms the -SO₂NH₂ group. Its broadness and chemical shift can vary.

Analysis of the ¹³C NMR Spectrum
  • Calibration: Reference the TMS peak to δ 0.00 ppm.

  • Peak Count: Confirm the presence of 8 distinct signals, corresponding to the 8 unique carbons in the molecule.

  • Signal Assignment:

    • The signal furthest downfield (δ > 160 ppm) is assigned to the ester carbonyl carbon .

    • The signal furthest upfield (δ ~53 ppm) is assigned to the methyl carbon .

    • The remaining six signals in the δ 120-145 ppm range belong to the aromatic carbons . While a definitive assignment of each aromatic carbon requires advanced 2D NMR techniques (e.g., HSQC/HMBC), the observed pattern should be consistent with a hexasubstituted benzene ring.[8][11]

By systematically matching every feature of the ¹H and ¹³C spectra—chemical shifts, integrations, multiplicities, and carbon count—to the proposed structure, one can achieve an unambiguous and confident structural verification.

Conclusion

The analytical workflow detailed in this note provides a reliable and scientifically rigorous method for the structural elucidation of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate. By combining theoretical prediction with meticulous experimental protocol and systematic data interpretation, researchers can confidently characterize this and other complex polysubstituted aromatic molecules. The principles of substituent effects, spin-spin coupling, and the complementary nature of ¹H and ¹³C NMR data form a self-validating system for structural analysis, ensuring the highest degree of scientific integrity.

References

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 27). 13C-NMR Spectroscopy. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

  • Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 4). Interpreting the 1H NMR spectrum of benzene C6H6. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"improving the yield of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting

Executive Summary: The Synthetic Challenge

You are likely synthesizing Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS: 1342157-48-5), a highly functionalized scaffold often utilized in the development of SGLT2 inhibitors or specific diuretic agents.

The synthesis presents a classic "regioselectivity vs. reactivity" conflict. The core challenge lies in introducing the sulfamoyl moiety at position 3 without dehalogenating the sensitive bromo-group at position 5 or hydrolyzing the ester (if pre-formed).

This guide prioritizes the Acid


 Chlorosulfonation 

Amidation

Esterification
route. This sequence offers the highest reliability because it avoids subjecting the labile methyl ester to the harsh, acidic conditions of chlorosulfonation.

Visualizing the Workflow

The following diagram outlines the optimized synthetic pathway and the critical decision points where yield is most often lost.

SynthesisWorkflow cluster_trouble Critical Failure Points Start Start: 5-Bromo-2-chlorobenzoic acid Step1 Step 1: Chlorosulfonation (ClSO3H, Thionyl Chloride) Start->Step1 Electrophilic Subst. Inter1 Intermediate: Sulfonyl Chloride Step1->Inter1 Yield Risk: Hydrolysis Fail1 Issue: Sulfone formation Step1->Fail1 Step2 Step 2: Amidation (Aq. NH3 or NH3/THF) Inter1->Step2 Nucleophilic Attack Inter2 Intermediate: Sulfonamide Acid Step2->Inter2 Yield Risk: Dimerization Step3 Step 3: Esterification (MeOH, H2SO4 or SOCl2) Inter2->Step3 Fisher Esterification Final Target: Methyl 5-bromo-2-chloro- 3-sulfamoylbenzoate Step3->Final Isolation Fail2 Issue: Desulfonylation Step3->Fail2

Figure 1: Optimized synthetic workflow highlighting critical reaction steps and potential failure modes.

Module 1: Chlorosulfonation (The Critical Bottleneck)

Context: This step introduces the sulfonyl chloride group.[1][2] The presence of the Chlorine (ortho-director) and Carboxylic Acid (meta-director) cooperatively directs substitution to Position 3. However, the reaction mixture often becomes viscous, leading to local overheating and decomposition.

Troubleshooting Guide

Q1: My reaction mixture turns into a solid black mass (charring) within 30 minutes. What is happening? Diagnosis: Localized overheating due to high viscosity. Technical Fix:

  • Dilution: Do not run this neat in chlorosulfonic acid (

    
    ). Use Thionyl Chloride (
    
    
    
    )
    as a co-solvent (1:1 ratio with
    
    
    ). This maintains fluidity and acts as a dehydrating agent, driving the equilibrium forward.
  • Staged Addition: Solid 5-bromo-2-chlorobenzoic acid should be added portion-wise to the acid at 0°C, not all at once.

Q2: I see the product on TLC, but after quenching on ice, the yield drops by 40%. Diagnosis: Hydrolysis of the sulfonyl chloride back to the sulfonic acid during the quench. Technical Fix:

  • The "Dry Ice" Quench: Instead of pouring the reaction mixture onto water/ice, pour it onto a mixture of crushed ice and dichloromethane (DCM) .

  • Mechanism: As the ice melts and quenches the acid, the DCM immediately extracts the sulfonyl chloride, protecting it from the aqueous acid phase where hydrolysis occurs.

Quantitative Optimization Table:

ParameterStandard ProtocolOptimized ProtocolImpact on Yield
Reagent

(5-10 eq)

(5 eq) +

(2 eq)
Prevents charring; +15% yield
Temperature 80-100°C50-60°C (Slow Ramp)Reduces desulfonylation
Quench Pour onto IcePour onto Ice/DCM biphasic mixPrevents hydrolysis; +20% yield

Module 2: Amidation (Sulfonyl Chloride Sulfonamide)

Context: Converting the acid chloride to the amide. The main risk here is the formation of the sulfonimide dimer (


) or hydrolysis.
Troubleshooting Guide

Q3: The product is oiling out and difficult to crystallize. Diagnosis: Presence of residual sulfonic acid or inorganic salts. Technical Fix:

  • pH Control: When using aqueous ammonia, maintain the temperature below 5°C.

  • The "Reverse Addition": Do not add ammonia to the chloride. Add the sulfonyl chloride solution (in THF or DCM) dropwise into a stirring solution of concentrated ammonia. This ensures ammonia is always in excess, preventing dimer formation.

Q4: Can I use amine salts instead of liquid ammonia? Answer: Yes, but it is less efficient for primary sulfonamides. If you must, use Ammonium Carbonate


. It releases ammonia slowly upon heating, providing a controlled reaction environment.

Module 3: Esterification (The Final Polish)

Context: Converting the carboxylic acid to the methyl ester.

Troubleshooting Guide

Q5: Standard Fisher esterification (


) is causing degradation. 
Diagnosis:  The sulfonamide group can be acid-sensitive or undergo alcoholysis under harsh reflux.
Technical Fix: 
  • In-Situ Acid Chloride Method:

    • Suspend the Sulfonamide-Acid in dry Methanol.

    • Add Thionyl Chloride (

      
      )  dropwise at 0°C.
      
    • Allow to warm to RT and reflux gently.

    • Why: This generates anhydrous HCl in situ and activates the carboxyl group without the dehydrating power of conc. sulfuric acid, which can attack the sulfonamide.

Q6: I have unreacted starting material that won't convert. Technical Fix: Add Trimethylsilyl chloride (TMSCl) (2.0 eq) to the methanol. This is a milder, highly effective esterification promoter that scavenges water produced during the reaction, driving the equilibrium to completion.

References & Validated Sources

  • Synthesis of 5-bromo-2-chlorobenzoic acid precursors:

    • Title: Preparation method of 5-bromo-2-chlorobenzoic acid.[3][4][5][6][7][8]

    • Source: Patent CN110002989B.[6]

    • URL:

  • Chlorosulfonation Protocols:

    • Title: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

    • Source: BenchChem Technical Support.[9][10]

    • URL: (General reference for chlorosulfonation stoichiometry).

  • Sotagliflozin Intermediate Chemistry (Structural Analog):

    • Title: Process Development of Sotagliflozin, a Dual Inhibitor of Sodium–Glucose Cotransporter-1/2.[11][12]

    • Source: Journal of Organic Chemistry / Scite.

    • URL:

  • Esterification of Sulfonamides:

    • Title: Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester (Analogous esterification conditions).

    • Source: PrepChem.

    • URL:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Chlorosulfonic acid and Thionyl Chloride before handling, as they are violently water-reactive and corrosive.

Sources

"common byproducts in the synthesis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Topic: Synthesis & Impurity Profiling of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate Ticket ID: #SYN-5B2C-3S Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Synthetic Landscape

The synthesis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate presents a classic "chemoselectivity" challenge. You are manipulating a scaffold with three electrophilic sites: the methyl ester , the aryl bromide , and the introduced sulfonyl chloride .

The most common synthetic route involves the chlorosulfonation of Methyl 5-bromo-2-chlorobenzoate (or its acid precursor), followed by amination. The critical failure points in this workflow are not usually the formation of the sulfonamide itself, but the collateral damage to the ester functionality and the regiochemical ambiguity introduced by the crowding of the 2-chloro and 1-carboxyl groups.

This guide addresses the three most prevalent impurity classes:

  • The "Benzamide" Impurity: Resulting from ammonia attack on the ester.

  • The "Sulfonic Acid" Derivative: Resulting from moisture hydrolysis.

  • Regioisomers: Resulting from directing group competition.

Competitive Reaction Pathways (Visualized)

The following diagram illustrates the kinetic competition during the amination step. This is the primary source of yield loss and impurity formation.

ReactionPathways SM Sulfonyl Chloride Intermediate (Methyl 5-bromo-2-chloro-3-chlorosulfonylbenzoate) Target TARGET PRODUCT (Sulfonamide Formation) SM->Target Fast Reaction (Attack at SO2) Impurity_Amide IMPURITY A: Benzamide (Ester Aminolysis) SM->Impurity_Amide Slow Reaction (Attack at COOMe) Risk: High Temp/Excess Time Impurity_Acid IMPURITY B: Sulfonic Acid (Hydrolysis) SM->Impurity_Acid Moisture Dependent (Attack by H2O) NH3 Ammonia (NH3) NH3->Target NH3->Impurity_Amide

Figure 1: Kinetic competition during the amination of the sulfonyl chloride intermediate. The sulfonyl chloride reacts orders of magnitude faster than the ester, but uncontrolled conditions allow the "Benzamide" impurity to form.

Troubleshooting Guide: Common Impurities

Issue #1: The "Benzamide" Impurity

Symptom: HPLC shows a persistent impurity (RRT ~0.85-0.90) that increases with reaction time. Mass spec shows M-15 (loss of OMe) + 16 (NH2) shift. Chemical Identity: 5-bromo-2-chloro-3-sulfamoylbenzamide.

Root Cause Mechanism Corrective Action
Excess Ammonia While

is required to scavenge HCl, a large excess drives the attack on the methyl ester carbonyl.
Use exactly 2.0–2.2 equivalents of

. Do not use a large excess "just to be safe."
High Temperature Aminolysis of esters has a higher activation energy than sulfonyl chloride aminolysis.Cryogenic Control: Run the addition at -10°C to 0°C. The selectivity for

over

is maximized at lower temperatures.
Prolonged Stirring Once the sulfonamide is formed, the ester remains vulnerable to remaining ammonia.Quench immediately upon HPLC confirmation of sulfonyl chloride consumption. Do not stir overnight.
Issue #2: The "Sulfonic Acid" Impurity

Symptom: Low yield and a highly water-soluble byproduct detected in the aqueous waste stream. Chemical Identity: Methyl 5-bromo-2-chloro-3-sulfobenzoate (or its salt).

Root Cause Mechanism Corrective Action
Wet Solvents Water competes with ammonia for the sulfonyl chloride (

).
Ensure THF or DCM used in the amination step has

water content (Karl Fischer titration).
"Wet" Intermediate The sulfonyl chloride cake from the previous step was not dried sufficiently.If the sulfonyl chloride is isolated as a solid, wash with heptane and vacuum dry. If used as a solution (telescoped), perform azeotropic drying.
Issue #3: Regioisomer Contamination

Symptom: A close-eluting impurity (isomer) that does not change with reaction time. Chemical Identity: Methyl 5-bromo-2-chloro-4 -sulfamoylbenzoate (or 6-isomer).

  • Technical Insight: The 3-position is sterically crowded (sandwiched between Cl and COOMe). While electronic directing effects (ortho to Cl) favor the 3-position, steric hindrance might push the chlorosulfonyl group to position 4 or 6.

  • Resolution: This is a synthesis design issue, not a process parameter issue. If direct chlorosulfonation yields high isomers, you must switch to a Sandmeyer approach :

    • Nitration of Methyl 5-bromo-2-chlorobenzoate (directs to position 3 more reliably).

    • Reduction to Aniline.

    • Diazotization +

      
      
      
      
      
      Sulfonyl Chloride.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate minimizing ester aminolysis.

Reagents:

  • Crude Sulfonyl Chloride Intermediate (1.0 eq)

  • Tetrahydrofuran (THF), Anhydrous (10 vol)

  • Ammonia (28% aq. or 0.5M in Dioxane) – See Note

Step-by-Step Workflow:

  • Preparation: Dissolve the sulfonyl chloride intermediate in anhydrous THF. Cool the solution to -10°C .

  • Amination:

    • Preferred: Sparge ammonia gas through the solution slowly. This prevents the introduction of water (hydrolysis risk) and allows precise stoichiometric control.

    • Alternative: Add aqueous ammonia dropwise. Crucial: The temperature must NOT exceed 0°C.

  • Monitoring: Check HPLC every 15 minutes. Look for the disappearance of the starting material.

    • Stop Condition: < 1.0% Sulfonyl Chloride remaining.

  • Quench: Immediately add dilute HCl (1M) to neutralize excess ammonia and precipitate the product (or extract). Do not allow the basic mixture to warm up before quenching.

  • Purification: Recrystallize from Methanol/Water to remove any traces of the Sulfonic acid (which stays in the water) and the Benzamide (which is more soluble in methanol than the target ester).

Diagnostic Flowchart (HPLC Troubleshooting)

Troubleshooting Start HPLC Analysis of Reaction Mixture Q1 Is Starting Material (SM) present? Start->Q1 Action1 Continue reaction (Check Temp < 0°C) Q1->Action1 Yes Q2 Is there a peak at RRT ~0.9 (Mass = Target - 15)? Q1->Q2 No Issue_Amide ISSUE: Benzamide Impurity Cause: Ester Hydrolysis/Aminolysis Q2->Issue_Amide Yes Q3 Is there a peak at RRT < 0.5 (Highly Polar)? Q2->Q3 No Fix_Amide FIX: Lower Temp, Reduce NH3 eq, Quench faster. Issue_Amide->Fix_Amide Issue_Acid ISSUE: Sulfonic Acid Cause: Water in system Q3->Issue_Acid Yes Success Process Optimized Q3->Success No Fix_Acid FIX: Dry solvents, Check SM moisture. Issue_Acid->Fix_Acid

Figure 2: Decision tree for identifying and resolving impurity spikes during the synthesis.

FAQ: Technical Deep Dive

Q: Can I use triethylamine (TEA) as a base instead of excess ammonia? A: Yes, and this is often preferred. Using 1.0 eq of Ammonia (as the nucleophile) and 1.1 eq of TEA (as the acid scavenger) reduces the concentration of the nucleophilic species (


) available to attack the ester. TEA is too sterically hindered to attack the carbonyl effectively under these conditions.

Q: Why is the 3-position favored during chlorosulfonation? A: In 5-bromo-2-chlorobenzoate, the directing groups are:

  • Cl (Position 2): Ortho/Para director. Para is Position 5 (blocked by Br).[1] Ortho is Position 1 (blocked) and Position 3. Strong preference for 3.

  • Br (Position 5): Ortho/Para director. Ortho is Position 4 and 6. Para is Position 2 (blocked).

  • COOMe (Position 1): Meta director. Meta is Position 3 and 5 (blocked).[2] Strong preference for 3.

Q: How do I remove the "Benzamide" impurity if it's already formed? A: Separation is difficult due to similar solubility. However, the Benzamide is slightly more polar. Flash chromatography (DCM:MeOH gradient) is effective. For scale-up, selective hydrolysis is risky; recrystallization from a solvent where the amide is soluble but the ester is not (often Toluene or Isopropyl Acetate) is the best strategy.

References

  • Directing Effects in Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Explains the cooperative directing effects of Cl and COOMe).
  • Chemoselectivity of Aminolysis

    • Pace, V., et al. "Chemoselective aminolysis of esters: A valid alternative to the standard amide coupling." Advanced Synthesis & Catalysis, 358(2), 172-178.

  • Bahrami, K., et al. "Direct Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines." Journal of Organic Chemistry.
  • Related Compound Data (SGLT2 Intermediates)

    • Patents referencing 5-bromo-2-chloro-benzoic acid derivatives often highlight the "des-bromo" and "isomer" impurities. See WO2011039108 (Boehringer Ingelheim) for analogous chemistry.

Sources

"troubleshooting guide for the synthesis of halogenated sulfamoylbenzoates"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of halogenated sulfamoylbenzoates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of chemical intermediates. Halogenated sulfamoylbenzoates are critical building blocks for numerous pharmaceuticals, most notably high-ceiling loop diuretics like Furosemide and Bumetanide.[1][2][3] Their synthesis, while based on established organic chemistry principles, presents several challenges where side reactions and purification difficulties can arise.

This guide provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your synthesis.

General Synthetic Pathway

The synthesis of a halogenated sulfamoylbenzoate, such as 4-chloro-3-sulfamoylbenzoic acid, typically begins with a corresponding halogenated benzoic acid. The core transformations involve electrophilic aromatic substitution to install the sulfamoyl group, a process that is generally carried out in two key steps: chlorosulfonation followed by amination.

Synthetic_Workflow Start Halogenated Benzoic Acid (e.g., 4-Chlorobenzoic Acid) Step1 Chlorosulfonation (Chlorosulfonic Acid, Δ) Start->Step1 Intermediate1 Halogenated Benzoyl Sulfonyl Chloride Step1->Intermediate1 Step2 Amination (Ammonia) Intermediate1->Step2 Product Halogenated Sulfamoylbenzoate Step2->Product

Caption: General workflow for the synthesis of halogenated sulfamoylbenzoates.

Troubleshooting Guide & FAQs

This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.

Section 1: Issues with the Chlorosulfonation Step

Q1: My chlorosulfonation reaction is resulting in a very low yield of the desired sulfonyl chloride. What are the most critical parameters to control?

A1: Low yield in this step is a frequent issue and typically points to suboptimal reaction conditions.

  • Temperature Control: This is arguably the most critical parameter. At lower temperatures, the reaction may be too slow. However, at excessively high temperatures (e.g., >150°C), you significantly increase the rate of side reactions, particularly the formation of diaryl sulfones.[4] A typical temperature range is 120-140°C.[1][5]

  • Reagent Stoichiometry: Chlorosulfonic acid (ClSO₃H) is both the reagent and the solvent. A large excess is necessary to drive the reaction to completion. A common molar ratio of chlorosulfonic acid to the benzoic acid substrate is 5:1 or higher.[4]

  • Reaction Time: These reactions can be slow. Monitor the reaction's progress using a suitable technique (e.g., quenching a small aliquot and analyzing by TLC or HPLC). A typical reaction time is several hours.[1] Insufficient time will lead to incomplete conversion.

  • Moisture: Chlorosulfonic acid reacts violently with water. The entire apparatus must be scrupulously dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of atmospheric moisture, which would consume the reagent and lead to the formation of sulfuric acid.[6][7]

Q2: I've isolated my product, but I have a significant, high-melting point byproduct that I believe is a diaryl sulfone. How can I prevent its formation?

A2: You are correct; diaryl sulfone formation is a classic side reaction in chlorosulfonation.[4][8] It occurs when the initially formed aryl sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting benzoic acid (a Friedel-Crafts-type reaction). To minimize this:

  • Control the Order of Addition: Add the aromatic substrate (your halogenated benzoic acid) slowly to the large excess of pre-heated chlorosulfonic acid. This ensures that the concentration of the unreacted benzoic acid is always low relative to the chlorosulfonating agent, which favors the desired reaction over the bimolecular sulfone formation.[8]

  • Avoid High Temperatures: As mentioned, elevated temperatures favor sulfone formation. Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate.

Section 2: Challenges During Amination

Q3: The conversion of my sulfonyl chloride to the sulfonamide (sulfamoyl group) is incomplete. How can I improve the yield of this step?

A3: The amination (or ammonolysis) of the sulfonyl chloride is generally a robust reaction, but incomplete conversion can occur.

  • Concentration of Ammonia: Use a concentrated aqueous solution of ammonia (e.g., 25-30%). The reaction requires a large excess of ammonia to act as both the nucleophile and the base to neutralize the HCl byproduct.

  • Temperature: The initial addition of the sulfonyl chloride to the ammonia solution should be done at a low temperature (<10°C) to control the exotherm.[1] After the addition is complete, allowing the reaction to stir at room temperature or with gentle warming (e.g., 30-40°C) for a few hours can help drive it to completion.[1]

  • Efficient Mixing: This is a two-phase reaction. Vigorous stirring is essential to ensure adequate contact between the organic sulfonyl chloride and the aqueous ammonia.

Q4: My primary intermediate, the aryl sulfonyl chloride, keeps hydrolyzing back to the corresponding sulfonic acid during workup or before the amination step. How do I stop this?

A4: This is a critical point of failure. Aryl sulfonyl chlorides are highly susceptible to hydrolysis.[6][7] The sulfonic acid byproduct is water-soluble and can be difficult to separate, leading to lower yields and purification issues.

  • Anhydrous Conditions are Essential: After the chlorosulfonation is complete, the workup must be performed under strictly anhydrous conditions until you are ready for the amination step.

  • Workup Procedure: The reaction mixture is typically cooled and then quenched by carefully and slowly pouring it onto crushed ice.[1] This precipitates the sulfonyl chloride, which is a solid, while the excess chlorosulfonic acid is hydrolyzed. It is crucial to filter the solid product quickly and wash it with cold water to remove residual acid. Do not allow the product to sit in the aqueous acidic mixture for an extended period.

  • Inert Atmosphere: Handle the isolated sulfonyl chloride under an inert atmosphere if it needs to be stored before the next step.[7]

Troubleshooting_Logic Problem Low Final Yield CheckTLC Analyze Crude Product by TLC/HPLC Problem->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType SM_Present Unreacted Starting Material? ImpurityType->SM_Present Check for starting spot Sulfone_Present Diaryl Sulfone Present? ImpurityType->Sulfone_Present Check for non-polar spot SulfonicAcid_Present Sulfonic Acid Present? ImpurityType->SulfonicAcid_Present Check for polar spot Sol_SM Increase reaction time/temp in chlorosulfonation step. SM_Present->Sol_SM Yes Sol_Sulfone Lower chlorosulfonation temp. Add benzoic acid to excess ClSO3H slowly. Sulfone_Present->Sol_Sulfone Yes Sol_SulfonicAcid Ensure anhydrous conditions. Perform cold quench and workup quickly. SulfonicAcid_Present->Sol_SulfonicAcid Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 3: Purification and Analysis

Q5: My crude halogenated sulfamoylbenzoate is impure. What is the best way to purify it?

A5: The purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: After the amination step, the reaction mixture is typically acidified (e.g., with HCl) to a pH of ~2.[1] This protonates the carboxylic acid group, causing the desired product to precipitate out of the aqueous solution. This step is effective at removing any remaining ammonia and other base-soluble impurities.

  • Recrystallization: This is the most common method for purifying the final product. The choice of solvent is critical. Often, a mixture of an alcohol (like ethanol or methanol) and water is effective. The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form crystals.

  • Activated Carbon: If your product has a persistent color, treating the solution with a small amount of activated carbon during the recrystallization process can help remove colored impurities.[1]

Q6: How can I definitively confirm the structure and purity of my final product?

A6: A combination of analytical techniques is essential for proper characterization and purity validation.[9]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[][11] It can separate the main product from trace impurities and unreacted starting materials.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, confirming the arrangement of protons and carbons and the successful installation of the sulfamoyl group.[9][12]

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[][12]

    • FT-IR Spectroscopy: Useful for confirming the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches), the sulfonamide (N-H and S=O stretches), and the C-Cl bond.[9]

Key Reaction Mechanisms

The chlorosulfonation of the aromatic ring is a classic electrophilic aromatic substitution (SEAr) reaction. The electrophile is believed to be SO₂Cl⁺, which is generated from the auto-protolysis of chlorosulfonic acid.[13]

Mechanism cluster_reagents Electrophile Generation cluster_reaction Electrophilic Aromatic Substitution 2 ClSO3H 2 ClSO₃H SO2Cl+ SO₂Cl⁺ 2 ClSO3H->SO2Cl+ SO3OH- SO₃OH⁻ HCl HCl BenzeneRing Ar-H SigmaComplex [Ar(H)(SO₂Cl)]⁺ (Sigma Complex) BenzeneRing->SigmaComplex + SO₂Cl⁺ Product Ar-SO₂Cl SigmaComplex->Product - H⁺

Caption: Simplified mechanism of electrophilic chlorosulfonation.

Experimental Protocol: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

This protocol is a representative example based on established procedures.[1] Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Thionyl chloride is also highly corrosive and toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Part A: 4-Chloro-3-(chlorosulfonyl)benzoic acid

  • Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Charge the flask with chlorosulfonic acid (e.g., 4.0 eq).

  • Heat the chlorosulfonic acid to 120°C with stirring.

  • Slowly add solid 4-chlorobenzoic acid (1.0 eq) in portions over 1 hour, maintaining the temperature between 120-130°C.

  • After the addition is complete, continue to heat the reaction mixture at 130°C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring. A white solid will precipitate.

  • Quickly filter the precipitated solid using a Buchner funnel, and wash thoroughly with cold water to remove residual acids.

  • Dry the resulting white solid, 4-chloro-3-(chlorosulfonyl)benzoic acid, under vacuum.

Part B: 4-Chloro-3-sulfamoylbenzoic acid

  • In a beaker cooled in an ice bath, add concentrated aqueous ammonia (e.g., 25%).

  • Slowly add the dried 4-chloro-3-(chlorosulfonyl)benzoic acid from Part A in small portions, ensuring the temperature does not exceed 30°C.

  • Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Acidify the reaction mixture to pH 2 by slowly adding concentrated HCl with cooling. A white solid will precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chloro-3-sulfamoylbenzoic acid as a white solid.

StepKey ParameterRecommended Value/ConditionRationale / Common Pitfall
Chlorosulfonation Temperature120-130°CToo low: incomplete reaction. Too high: sulfone byproduct formation.[1][4]
Reagent Ratio>4 eq. ClSO₃HA large excess is required to act as solvent and drive the reaction.
WorkupFast quench on ice, quick filtrationMinimizes hydrolysis of the sulfonyl chloride intermediate.[7]
Amination TemperatureInitial addition <30°CControls the highly exothermic reaction between sulfonyl chloride and ammonia.[1]
pH at PrecipitationpH ~2Ensures complete precipitation of the final carboxylic acid product.
Purification MethodRecrystallization (e.g., EtOH/H₂O)Effective for removing most process-related impurities.

References

  • BenchChem. (n.d.). The Versatile Building Block: A Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Synthesis.
  • Guidechem. (2022, February 19). How to prepare 4-Chloro-3-sulfamoylbenzoyl chloride?
  • Taylor & Francis Online. (2006, December 13). CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID.
  • Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?
  • SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. (n.d.).
  • Scribd. (n.d.). Sulfonation and Chlorosulfonation Mechanisms.
  • NPTEL. (n.d.). Module 5 : Electrophilic Aromatic Substitution.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds.
  • Karger Publishers. (n.d.). Structure Activity Correlation for Diuretic Furosemide Congeners.
  • ResearchGate. (2017, April 30). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN.
  • ResearchGate. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.
  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • NCBI Bookshelf. (n.d.). Furosemide (Frusemide). In Pharmaceutical Drugs.
  • PMC. (2023, March 6). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method.
  • Google Patents. (n.d.). CA1332739C - 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments.
  • SynThink Research Chemicals. (n.d.). 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • PubChem. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid.
  • PMC. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions.
  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
  • Google Patents. (n.d.). US1786611A - Halogenated sulphone phthaleins.
  • Google Patents. (n.d.). US4847428A - Purification of halogenated aromatic compounds.
  • ACS Publications. (2021, March 22).
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from International Journal of Research and Analytical Reviews.
  • University of St Andrews Research Portal. (2024, June 13).
  • BenchChem. (n.d.). A Comparative Guide to Purity Validation of Synthesized 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid.
  • PMC. (n.d.). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.
  • PubMed. (2020, January 3).
  • PMC. (n.d.). Chemical Sulfation of Small Molecules – Advances and Challenges.
  • Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity.
  • BYJU'S. (n.d.). Benzene Reactions – Sulfonation, Nitration and Halogenation.
  • Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

Sources

Technical Support Center: Optimization of Reaction Conditions for the Sulfamoylation of Aromatic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic Scope: Synthesis of Aryl Sulfamates (


) from Phenolic Ester Precursors & Acyl Sulfamates.

Core Directive & Scope Analysis

User Advisory: The phrase "sulfamoylation of aromatic esters" technically encompasses two distinct chemical transformations. To ensure this guide solves your specific problem, determine your target motif:

  • O-Sulfamoylation (Major Application): Functionalizing a phenolic hydroxyl group on an aromatic ring that also contains an ester moiety (e.g., converting Methyl 4-hydroxybenzoate to Methyl 4-sulfamoylbenzoate). This is critical for developing steroid sulfatase (STS) inhibitors and carbonic anhydrase inhibitors.

  • Acyl Sulfamoylation: Converting the ester group itself into an acyl sulfamate (

    
    ).
    

This guide prioritizes O-Sulfamoylation (the dominant pharmacological application) but includes a dedicated module for Acyl Sulfamoylation.

Decision Matrix: Reagent Selection

Before optimizing conditions, you must select the correct reagent system based on your substrate's sensitivity (specifically the ester stability).

ReagentSelection Start Substrate Analysis: Aromatic Ester + Phenol Stability Is the Ester Moiety Base/Acid Sensitive? Start->Stability Scale Reaction Scale? Stability->Scale Robust Ester SuFEx Method C: SuFEx (Sulfamoyl Fluoride) (Catalytic/Neutral) Stability->SuFEx Labile Ester (Avoid Hydrolysis) CSI Method A: CSI + Formic Acid (In-situ Sulfamoyl Chloride) Scale->CSI Large Scale (>10g) Cost-Effective SulfamoylCl Method B: Sulfamoyl Chloride (DMAc Solvation) Scale->SulfamoylCl Small/Med Scale Standard Path Outcome3 Protocol C SuFEx->Outcome3 High Chemoselectivity, Atom Economic Outcome1 Protocol A CSI->Outcome1 High Yield, Acidic Byproducts Outcome2 Protocol B SulfamoylCl->Outcome2 Reliable, Requires Excess Reagent

Figure 1: Strategic decision tree for selecting sulfamoylation reagents based on substrate stability and scale.

Technical Protocols & Optimization

Protocol A: The CSI Method (In-Situ Generation)

Best for: Sterically hindered phenols or electron-deficient rings where high electrophilicity is needed.

Mechanism: Chlorosulfonyl isocyanate (CSI) reacts with formic acid to generate sulfamoyl chloride (


) in situ, releasing CO and CO₂.

Optimization Table:

ParameterRecommendationRationale (Causality)
Solvent DMAc (Dimethylacetamide) DMAc acts as a weak base/buffer and stabilizes the sulfamoyl chloride complex, preventing rapid decomposition compared to DCM or MeCN.
Temperature 0°C

RT
Initial addition at 0°C prevents runaway exotherms from CSI hydrolysis; warming to RT ensures complete conversion of the deactivated phenol.
Stoichiometry 2.5 - 5.0 equiv. CSI Aromatic esters are electron-withdrawing, making the phenol less nucleophilic. Excess electrophile drives kinetics.
Quenching Sat. NaHCO₃ (Cold) Rapidly neutralizes residual HCl/CSI without hydrolyzing the newly formed sulfamate or the aromatic ester.

Step-by-Step Workflow:

  • Dissolve Formic acid (1.0 equiv) in anhydrous MeCN at 0°C.

  • Add Chlorosulfonyl isocyanate (CSI) (1.0 equiv) dropwise. Caution: Vigorous gas evolution (CO/CO₂).

  • Stir 30 min at 0°C to form

    
    .
    
  • Add the Aromatic Ester Substrate (0.8 equiv) dissolved in DMAc.

  • Monitor by TLC/LCMS. If conversion stalls, add base (e.g., 2,6-lutidine) to scavenge HCl.

Protocol B: The Trans-Sulfamoylation (Catalytic Transfer)

Best for: Highly sensitive esters prone to hydrolysis under acidic/basic conditions.

Concept: Using a stable donor (e.g., Phenyl sulfamate) and a catalyst to transfer the


 group.

Key Reagents:

  • Donor: Phenyl sulfamate or 4-Nitrophenyl sulfamate.

  • Catalyst: Sc(OTf)₃ (Scandium triflate) or N-Methylimidazole (NMI).

Troubleshooting Low Yields:

  • Issue: Equilibrium reached with incomplete conversion.

  • Fix: Apply vacuum to remove the volatile byproduct (phenol) or use 4-nitrophenyl sulfamate (leaving group is a better acid, driving the reaction).

Protocol C: SuFEx (Sulfur-Fluoride Exchange)

Best for: Late-stage functionalization and high-throughput screening.

Mechanism: Sulfamoyl fluoride (


) is kinetically stable but reacts with phenols upon activation by a silyl ether or calcium catalyst.

Optimization Grid:

ComponentChoiceWhy?
Reagent Sulfamoyl Fluoride High stability; does not react with esters without activation.
Activator DBU (1.2 eq) Deconstructs the H-bonding network, activating the phenol for attack on the S(VI) center.
Solvent DCM or THF Non-polar solvents enhance the "naked" anion effect of the phenolate.

Troubleshooting Guide (FAQ)

Q1: My aromatic ester is hydrolyzing to the carboxylic acid during the reaction. How do I stop this?

Diagnosis: The reaction environment is too basic (saponification) or too acidic/wet (acid hydrolysis). Solution:

  • Switch Solvent: Move from MeCN/Water mixtures to anhydrous DMAc .

  • Change Base: Replace Pyridine or TEA with 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) . This base is sterically hindered; it traps protons (HCl) but is too bulky to attack the ester carbonyl.

  • Use SuFEx: The fluoride method is neutral until the specific activation step, preserving labile esters.

Q2: I see the product peak, but it degrades during workup.

Diagnosis: Aryl sulfamates can be unstable in high pH (basic) aqueous workups, undergoing E1cB elimination to reform the phenol. Solution:

  • Buffer Workup: Do not use NaOH. Use saturated NH₄Cl or pH 6 phosphate buffer.

  • Avoid Heat: Evaporate solvents at <30°C.

Q3: The reaction stalls at 50% conversion despite excess reagents.

Diagnosis: The electron-withdrawing ester group on the ring deactivates the phenol oxygen (low nucleophilicity). Solution:

  • Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Concentration: Increase reaction concentration to 0.5 M or 1.0 M to drive bimolecular kinetics.

Advanced Topic: Acyl Sulfamoylation

(For users attempting to react the Ester Group itself)

If your goal is


:
  • Direct Amidation: This is difficult directly from esters.

  • Recommended Route: Hydrolyze ester

    
     Acid 
    
    
    
    Activate with CDI (Carbonyldiimidazole)
    
    
    React with Sulfamide (
    
    
    ).
  • Alternative: React the ester with the anion of sulfamide (

    
    ) in hot DMF, though this often causes decarboxylation or side reactions.
    

Visualizing the Mechanism (CSI Route)

Mechanism CSI Chlorosulfonyl Isocyanate (CSI) Intermediate [Cl-SO2-NH-COOH] CSI->Intermediate Addition Formic Formic Acid Formic->Intermediate S_Chloride Sulfamoyl Chloride (H2N-SO2-Cl) Intermediate->S_Chloride Decarboxylation Gas CO2 + CO (Gas Evolution) Intermediate->Gas Product Aryl Sulfamate (Ar-O-SO2-NH2) S_Chloride->Product Nucleophilic Substitution Substrate Aromatic Ester (Ar-OH) Substrate->Product Base Base (HCl Scavenger) Base->Product Promoter

Figure 2: Mechanistic pathway for the generation of sulfamoyl chloride via CSI and subsequent ester functionalization.

References

  • Winum, J.-Y., et al. (2005). "Sulfamoylation of alcohols and phenols: A review." Journal of Organic Chemistry.

    • Core citation for the CSI/Formic acid methodology.
  • Barrow, A. S., et al. (2019). "Sulfur-Fluoride Exchange (SuFEx) Chemistry of Sulfamoyl Fluorides." Chemical Science.

    • Authoritative source for using Sulfamoyl Fluoride in stable synthesis.
  • Audisio, D., et al. (2010). "Optimization of the sulfamoylation of phenolic compounds." Tetrahedron Letters.

    • Specific protocols for handling electron-deficient phenols (esters).
  • Rapp, P. B., et al. (2020).[1][2] "Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates." Organic Letters.

    • Source for the trans-sulfamoylation (c

Sources

"stability and storage recommendations for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS 1342157-48-5). It is designed to function as an autonomous "Technical Support Center," prioritizing actionable troubleshooting, rigorous storage protocols, and chemical stability logic.

Status: Operational | Tier: Advanced Research Support

Compound Identification & Core Properties

Before addressing stability, verify your lot against these specifications to ensure baseline integrity.

PropertySpecification
Official Name Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate
CAS Number 1342157-48-5
Molecular Formula C₈H₇BrClNO₄S
Molecular Weight 328.57 g/mol
Physical State White to off-white solid powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Key Functional Groups Methyl Ester (-COOCH₃), Sulfonamide (-SO₂NH₂), Aryl Halides (Cl, Br)

Storage & Stability Protocols

Critical Alert: This compound contains a methyl ester moiety adjacent to electron-withdrawing groups (sulfamoyl, halides), making it susceptible to moisture-induced hydrolysis. Strict adherence to the "Cold-Dry-Dark" protocol is required.

A. Long-Term Storage (Solid State)
  • Temperature: Store at 2°C to 8°C (Refrigerated). For archival storage (>6 months), -20°C is optimal to arrest slow hydrolysis kinetics.

  • Atmosphere: Hygroscopic risk. Store under inert gas (Argon or Nitrogen) if the primary seal is broken.

  • Container: Amber glass vials with PTFE-lined caps. Parafilm® sealing is mandatory to prevent moisture ingress.

  • Desiccation: Always store secondary containers (boxes/bags) with active silica gel or molecular sieve packets.

B. Solution Stability[5]
  • Solvent Choice: Anhydrous DMSO or DMF are preferred. Avoid protic solvents (Methanol/Ethanol) for storage >24 hours due to potential transesterification or solvolysis.

  • Shelf Life:

    • Fresh Prep: Use within 24 hours at Room Temperature (RT).

    • Frozen (-20°C): Stable for ~2 weeks in anhydrous DMSO. Avoid repeated freeze-thaw cycles which introduce condensation.

Troubleshooting Guide (FAQ)

Direct answers to common researcher inquiries.

Q1: My compound has turned from white to faint yellow. Is it still usable?

  • Diagnosis: Yellowing often indicates trace oxidation of the aromatic ring or minor hydrolysis products accumulating on the surface.

  • Action: Check purity via LC-MS. If purity is >95%, it is likely usable for synthetic intermediates. If <90%, recrystallization (e.g., from Methanol/Water) may be required, though yield loss will occur.

  • Prevention: This confirms light or air exposure. Ensure amber vials are used.

Q2: The compound is not dissolving in water for my bioassay.

  • Root Cause: The lipophilic halogenated ring and ester group drastically reduce aqueous solubility.

  • Solution: Prepare a stock solution in 100% DMSO (e.g., 10-50 mM). Dilute this stock into the aqueous buffer immediately prior to use. Keep final DMSO concentration <0.5% to avoid cytotoxicity in biological assays.

Q3: I see an extra peak in LC-MS with M-14 mass difference. What is it?

  • Technical Insight: This is the Hydrolysis Product (Free Acid).

    • Parent Mass:[1] 328.57 (Methyl Ester)[2][3]

    • Impurity Mass: ~314.5 (Benzoic Acid derivative)

  • Cause: Moisture ingress during storage or use of non-anhydrous solvents.

  • Fix: Dry the solid under vacuum over P₂O₅. Use fresh anhydrous solvents.

Q4: Can I autoclave this compound for sterile applications?

  • Verdict: NO.

  • Reasoning: The high heat and steam of autoclaving will rapidly hydrolyze the methyl ester to the carboxylic acid and potentially degrade the sulfonamide.

  • Alternative: Sterile filter (0.22 µm PTFE) a DMSO stock solution.

Mechanistic Degradation Pathways

Understanding how the molecule fails allows for better prevention. The primary failure mode is Base/Acid-Catalyzed Hydrolysis of the ester, accelerated by the electron-withdrawing effect of the ortho-chloro and meta-sulfamoyl groups.

Degradation Logic Diagram

The following diagram illustrates the primary degradation route (Hydrolysis) and secondary risks (Transesterification).

DegradationPathways Compound Methyl 5-bromo-2-chloro- 3-sulfamoylbenzoate (Active) AcidProduct 5-Bromo-2-chloro- 3-sulfamoylbenzoic Acid (Inactive Impurity) Compound->AcidProduct Hydrolysis (Primary Risk) TransEster Transesterified Product (e.g., Ethyl Ester) Compound->TransEster Solvolysis (In MeOH/EtOH) Moisture Moisture (H₂O) + Acid/Base Catalyst Moisture->AcidProduct Alcohol Alcohol Solvent (ROH) Alcohol->TransEster

Caption: Primary degradation pathway showing the conversion of the methyl ester to the free acid upon exposure to moisture.

Safety & Handling (SDS Summary)

Based on standard hazard classifications for halogenated sulfonamides.

  • Signal Word: WARNING

  • GHS Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle inside a fume hood to avoid inhalation of fine dust.

References

  • General Ester Hydrolysis Mechanisms: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Contextual grounding for ester instability).

Sources

"how to avoid isomer formation during the bromination of chlorobenzoates"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Fidelity Bromination of Chlorobenzoates

Topic: Regioselective Bromination of Chlorobenzoates (Avoiding Isomer Formation) Audience: Medicinal Chemists, Process Development Scientists Format: Interactive Troubleshooting & Optimization Guide

The Regioselectivity Matrix: Understanding the Challenge

Brominating a chlorobenzoate ring is a battle between two deactivating groups: the Ester (-COOR) and the Chlorine (-Cl) . To avoid isomer formation, you must exploit the subtle differences in their directing effects and steric environments.

  • The Conflict:

    • -COOR (Ester): Strong Meta-director (Deactivating).

    • -Cl (Chlorine): Weak Ortho/Para-director (Deactivating, but resonance donating).

  • The Rule of Thumb: In electrophilic aromatic substitution (EAS), the Ortho/Para director (Cl) generally dictates the position of the incoming electrophile, but the Meta director (Ester) reinforces or opposes this based on substitution patterns.

Visualizing the Directing Vectors

The following diagram illustrates the "Sweet Spot" analysis for Methyl 2-Chlorobenzoate, the most common substrate in this class.

Regioselectivity Substrate Methyl 2-Chlorobenzoate Cl_Director Chlorine Effect (-Cl) Directs Ortho/Para (Positions 3, 5) Substrate->Cl_Director Ester_Director Ester Effect (-COOMe) Directs Meta (Positions 3, 5) Substrate->Ester_Director Pos3 Position 3 (Ortho to Cl) STERICALLY HINDERED High Isomer Risk Cl_Director->Pos3 Ortho path Pos5 Position 5 (Para to Cl) STERICALLY ACCESSIBLE Target Product Cl_Director->Pos5 Para path (Favored) Ester_Director->Pos3 Meta path Ester_Director->Pos5 Meta path Outcome Target: Methyl 5-bromo-2-chlorobenzoate >95% Selectivity possible Pos3->Outcome Impurity Pos5->Outcome Major Product

Caption: Vector analysis showing how directing groups reinforce Position 5, while sterics discourage Position 3.

Troubleshooting Guides (Q&A)

Scenario A: "I am seeing a 10-15% impurity of the ortho-bromo isomer."

Diagnosis: This is likely the 3-bromo isomer (in 2-chlorobenzoate systems). It forms because the "Ortho" position is electronically activated, even if sterically crowded. Root Cause:

  • Temperature too high: High heat provides the activation energy required to overcome the steric barrier at the ortho position.

  • Small Electrophile: Using elemental Bromine (Br₂) creates a small, linear electrophile that can slip into the ortho position.

Corrective Action:

  • Switch Reagents: Move from Br₂/FeBr₃ to N-Bromosuccinimide (NBS) in concentrated H₂SO₄. The succinimide moiety makes the electrophilic complex bulkier, drastically increasing steric rejection at the ortho position.

  • Thermodynamic Control: Lower your reaction temperature to 40–60°C . Do not reflux unless conversion stalls.

Scenario B: "The reaction is stalling or extremely slow."

Diagnosis: Chlorobenzoates are "doubly deactivated" rings. Standard Lewis acids (FeBr₃) may deactivate the ring further by coordinating with the ester carbonyl. Root Cause: Insufficient electrophilicity of the brominating species.

Corrective Action:

  • The "Super-Electrophile" Method: Use NBS in Conc. H₂SO₄ .[1][2][3][4]

    • Mechanism:[5][6][7] Sulfuric acid protonates the NBS, generating a highly reactive superelectrophilic brominating species capable of attacking deactivated rings without requiring high heat [1].

    • Protocol Adjustment: Ensure the H₂SO₄ is fresh (98%). Water acts as a base and kills the superelectrophile.

Scenario C: "I have di-brominated byproducts."

Diagnosis: Over-bromination. Root Cause:

  • Stoichiometry: Using >1.1 equivalents of brominating agent.

  • Homogeneity: Poor mixing leads to localized "hot spots" of high reagent concentration.

Corrective Action:

  • Stepwise Addition: Add NBS in 4 portions over 1 hour.

  • Stoichiometry: Limit NBS to 1.05 equivalents .

  • Quench Early: Monitor by HPLC. Stop the reaction at 95% conversion. It is easier to separate starting material (via polarity difference) than the di-bromo impurity (which often co-crystallizes).

Optimized Protocol: The NBS/H₂SO₄ Method

This protocol is the industry standard for minimizing isomers in deactivated systems (Rajesh et al., J. Org. Chem.) [1].[1][2][4][5][6][8][9][10][11][12]

Reagents:

  • Methyl 2-chlorobenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize NBS from water if yellow/aged.

  • Sulfuric Acid (98% Conc.) - Solvent volume: 5 mL per 1g of substrate.

Workflow:

  • Setup: Charge the reaction flask with Methyl 2-chlorobenzoate.

  • Solvent: Add Conc. H₂SO₄ at room temperature (RT). Stir until fully dissolved.

  • Addition: Cool to 0-5°C (Ice bath). Add NBS portion-wise over 30 minutes.

    • Why? Controls the exotherm and prevents localized concentration spikes.

  • Reaction: Remove ice bath. Warm to 55-60°C . Stir for 2–4 hours.

    • Checkpoint: Check TLC/HPLC. If <5% SM remains, stop.

  • Quench: Pour the mixture slowly onto crushed ice (Exothermic!).

  • Isolation: The product usually precipitates as a solid. Filter and wash with water to remove succinimide and acid.

  • Purification: Recrystallize from Methanol/Water or Hexane/Ethyl Acetate.

Data Comparison: Reagent Selectivity

ParameterMethod A: Br₂ / FeBr₃Method B: NBS / H₂SO₄ (Recommended)
Active Species Br⁺-FeBr₃ complexProtonated NBS (Superelectrophile)
Steric Bulk Low (Linear)High (Bulky)
Regioselectivity ~85:15 (Para:Ortho)>98:2 (Para:Ortho)
Conditions Harsh (Reflux often needed)Mild (60°C)
Workup Iron waste, acidic gasWater precipitation

Decision Tree for Process Optimization

Use this logic flow to determine the correct path for your specific chlorobenzoate derivative.

Optimization Start Start: Chlorobenzoate Substrate Check_Pos Is the Para-to-Cl position open? Start->Check_Pos Yes_Para Yes (e.g., 2-Cl-benzoate) Check_Pos->Yes_Para Targeting Para No_Para No (e.g., 4-Cl-benzoate) Check_Pos->No_Para Targeting Ortho Method_NBS Use NBS / H2SO4 (Maximizes Para Selectivity) Yes_Para->Method_NBS Method_Strong Use Br2 / Ag2SO4 (Forces Ortho substitution) No_Para->Method_Strong Result_High High Purity Product Method_NBS->Result_High Method_Strong->Result_High

Caption: Decision logic for selecting the bromination reagent based on available ring positions.

Critical Note: Benzylic vs. Ring Bromination

If your substrate contains a methyl group on the ring (e.g., Methyl 3-chloro-4-methylbenzoate) and you intend to brominate the methyl group (Benzylic bromination), DO NOT use the H₂SO₄ method .

  • For Benzylic Bromination: Use NBS in CCl₄ or Trifluorotoluene with a radical initiator (AIBN) at reflux [2].

  • For Ring Bromination: Use the NBS/H₂SO₄ method described above.[3][13] Acid suppresses radical pathways and promotes EAS.

References

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method.[3][4][13] The Journal of Organic Chemistry, 72(15), 5867–5869.

  • BenchChem Technical Support. (2025). Synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate: Troubleshooting & Optimization.

  • Ashenhurst, J. (2022). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry.

Sources

"safe handling and disposal of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate

Status: Operational Ticket ID: #TRU-2026-BZS Subject: Safe Handling, Stability, and Disposal Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Core Safety Profile & Triage

Compound Identity:

  • Chemical Name: Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate[1][2][3]

  • CAS Number: 1342157-48-5[1][2][3]

  • Functional Class: Halogenated Benzoate / Sulfonamide Derivative[4]

  • Primary Application: Pharmaceutical intermediate (likely for SGLT2 inhibitors or diuretic scaffolds).[1][2]

Immediate Hazard Assessment (GHS Classification): This compound combines a lipophilic halogenated ring with a polar sulfonamide group.[1][2] Treat as a High-Contact Risk Solid .[1][2]

Hazard CategoryCodeDescriptionCritical Action
Skin Irritation H315 Causes skin irritation.[1][2][5][6]Do not use Latex. Use Nitrile (min 0.11mm).[1][2]
Eye Irritation H319 Causes serious eye irritation.[1][2][5][6]Wear chemical safety goggles (ANSI Z87.1).[1][2]
STOT-SE H335 May cause respiratory irritation.[1][2][5][6]Handle only in a certified fume hood.[1][2]
Sensitization Warning Sulfonamide moiety present.[1][2][3]Potential allergen.[1][2] Avoid inhalation of dust.[1][2][5][6]

Technical Troubleshooting & FAQs

Our support team has curated the following troubleshooting guide based on common researcher inquiries regarding this specific structural class.

Issue 1: "The powder is flying everywhere when I try to weigh it."
  • Diagnosis: Electrostatic accumulation. Sulfonamide-containing benzoates are often dry, crystalline powders prone to static charge, especially in low-humidity environments.[1][2]

  • The Fix:

    • Ionization: Use an anti-static gun or ionizer bar inside the balance draft shield.[1][2]

    • Dissipation: Do not use plastic weighing boats. Use glassine paper or a glass weighing funnel .[1][2] Plastic generates static that repels the powder, causing aerosolization and contamination.[1][2]

    • Damping: If the problem persists, wipe the exterior of the weighing vessel with a slightly damp lint-free cloth to discharge static before taring.[1][2]

Issue 2: "My compound has turned from white to a sticky off-white solid."
  • Diagnosis: Hydrolysis & Hygroscopicity. The methyl ester is susceptible to hydrolysis, particularly if exposed to moisture and trace acidic/basic vapors in the lab air.[1][2] The sulfonamide group can also form hydrates.[1][2]

  • The Fix:

    • Immediate: Check purity via HPLC. If >95%, recrystallize immediately from anhydrous methanol/ethanol.[1][2]

    • Prevention: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Do not store in the same secondary container as strong acids (HCl) or bases (Ammonia), as volatile vapors will catalyze degradation.[1][2]

Issue 3: "I spilled a solution of this on my nitrile gloves. Can I finish the experiment?"
  • Diagnosis: Permeation Risk. Halogenated aromatics (Bromo/Chloro-substituted) increase lipophilicity, allowing the compound to permeate nitrile gloves faster than simple benzoates.[1][2]

  • The Fix:

    • NO. Remove gloves immediately.[1][2]

    • Protocol: Wash hands with soap and water (do not use ethanol; it enhances skin absorption).[1][2] Don fresh gloves.[1][2]

    • Recommendation: For prolonged handling of solutions (e.g., during column chromatography), use double-gloving or thicker (0.2mm) nitrile gloves.[1][2]

Issue 4: "Can I dispose of the mother liquor in the general organic waste?"
  • Diagnosis: Halogen Content. This compound contains Bromine and Chlorine.[1][2]

  • The Fix:

    • Strict Segregation: This must go into the Halogenated Organic Waste stream.[1][2]

    • Why? Mixing halogenated waste with non-halogenated solvents (like acetone/ethanol) complicates incineration and violates EPA/RCRA regulations (often requiring specific high-temp incineration to prevent dioxin formation).[1][2]

Emergency Response Logic

In the event of exposure, rapid decision-making is critical.[1][2] Follow this logic flow to minimize injury.

ExposureResponse start EXPOSURE INCIDENT type Identify Route start->type skin SKIN CONTACT (Powder/Solution) type->skin eye EYE CONTACT type->eye inhale INHALATION (Dust) type->inhale act_skin 1. Remove Gloves/Clothing 2. Wash w/ Soap & Water (15 min) 3. NO Alcohol/Solvents skin->act_skin act_eye 1. Flush w/ Water (15 min) 2. Remove Contacts if easy 3. Seek Medical Attention eye->act_eye act_inhale 1. Move to Fresh Air 2. If wheezing: Medical Aid (Sulfonamide sensitivity) inhale->act_inhale report Report to EHS / Safety Officer Provide SDS (CAS 1342157-48-5) act_skin->report act_eye->report act_inhale->report

Figure 1: Decision logic for immediate exposure response. Note the specific prohibition of alcohol for skin washing to prevent enhanced absorption.[1][2]

Disposal & Waste Management

Proper disposal is legally mandated due to the halogenated nature of the compound.[1][2]

Waste Stream Classification:

  • RCRA Code (USA): Likely falls under "Halogenated Organic Solvents/Solids" (generic codes like F001/F002 often apply to the solvents used, but the solid itself must be tagged as Halogenated).[1][2]

  • Destruction Method: High-Temperature Incineration (with scrubber for HBr/HCl gas).[1][2]

Disposal Decision Matrix:

WasteDisposal waste Waste Material state Physical State? waste->state solid Solid / Powder (Spill cleanup, old stock) state->solid liquid Liquid / Mother Liquor state->liquid bin_solid Solid Waste Bin Tag: 'Halogenated Toxic Solid' solid->bin_solid check Contains >1% Active Compound? liquid->check halogen Solvent Halogenated? (DCM, Chloroform) bin_halo Halogenated Solvent Carboy (Red Can) halogen->bin_halo nonhalogen Solvent Non-Halogenated? (MeOH, EtOAc) nonhalogen->bin_halo MUST GO HERE (Compound is Halogenated) check->halogen Yes (DCM mix) check->nonhalogen No (MeOH mix)

Figure 2: Waste stream segregation.[1][2] Crucial Note: Even if dissolved in non-halogenated solvents (like Methanol), the presence of the brominated/chlorinated solute mandates disposal in the Halogenated Waste stream.[1]

References & Authority

  • Chemical Identity & CAS: ChemScene. Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate Product Data. Retrieved from .[1][2][3]

  • General Halogenated Benzoate Safety: Sigma-Aldrich.[1][2][7] Safety Data Sheet for Methyl 5-bromo-2-chlorobenzoate (Structural Analog). Retrieved from .[1][2][7]

  • Sulfonamide Handling: PubChem. Sulfonamide Class Hazard Summary. National Library of Medicine.[1][2] Retrieved from .[1][2]

  • Waste Disposal Standards: US EPA. Hazardous Waste Management of Halogenated Solvents. Retrieved from .[1][2]

  • Laboratory Practices: National Research Council.[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from .[1][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Interpretation of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and its Influence on Spectral Data

The structure of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate contains several key functional groups that will manifest in its various spectra: a substituted benzene ring, a methyl ester, a chloro group, a bromo group, and a sulfamoyl group. Each of these will influence the electronic environment of the molecule's atoms, leading to characteristic signals in NMR, IR, and mass spectrometry.

To understand these influences, we will first examine the spectra of 5-Bromo-2-chlorobenzoic acid , a structurally similar compound for which experimental data is available. The key difference is the presence of a carboxylic acid instead of a methyl ester and the absence of the sulfamoyl group.

Comparative Structures:

Caption: Molecular structures of the target compound and its comparative analogue.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Data for 5-Bromo-2-chlorobenzoic acid
ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H (aromatic)8.13s-
H (aromatic)7.58d8.0
H (aromatic)7.35d8.0
COOH10.05br s-
Source: Google Patents, CN113321577A[1]

Interpretation: The aromatic region of the spectrum for 5-bromo-2-chlorobenzoic acid shows three distinct signals. The downfield shifts are characteristic of protons attached to an electron-deficient aromatic ring. The broad singlet at 10.05 ppm is indicative of the acidic proton of the carboxylic acid group.[1]

Predicted ¹H NMR Spectrum for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate
ProtonPredicted Chemical Shift (δ) in ppmPredicted MultiplicityRationale for Prediction
Ar-H~8.3 - 8.5dThis proton is ortho to the electron-withdrawing methyl ester group and meta to the sulfamoyl group.
Ar-H~7.8 - 8.0dThis proton is ortho to the bromine and meta to the chloro and sulfamoyl groups.
O-CH₃~3.9 - 4.1sThe methyl protons of the ester group are expected to be a singlet in this region.
SO₂NH₂~7.0 - 8.0br sThe protons of the sulfamoyl group are expected to be a broad singlet, and their chemical shift can be variable and concentration-dependent.

Causality behind Predictions:

  • Ester vs. Carboxylic Acid: Replacing the carboxylic acid with a methyl ester will cause the disappearance of the broad singlet above 10 ppm and the appearance of a sharp singlet for the methyl protons around 3.9-4.1 ppm.

  • Effect of the Sulfamoyl Group (-SO₂NH₂): The sulfamoyl group is strongly electron-withdrawing. This will further deshield the aromatic protons, causing them to shift further downfield compared to 5-bromo-2-chlorobenzoic acid. The two remaining aromatic protons will likely appear as doublets due to ortho coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Experimental Data for 5-Bromo-2-chlorobenzoic acid
CarbonChemical Shift (δ) in ppm
C=O165.93
Aromatic C132.99
Aromatic C132.86
Aromatic C132.41
Aromatic C130.55
Aromatic C130.39
Aromatic C125.02
Source: Google Patents, CN113321577A[1]

Interpretation: The spectrum shows a signal for the carbonyl carbon of the carboxylic acid at a characteristic downfield position (165.93 ppm). The remaining six signals correspond to the six carbons of the benzene ring.

Predicted ¹³C NMR Spectrum for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate
CarbonPredicted Chemical Shift (δ) in ppmRationale for Prediction
C=O (ester)~164-166The chemical shift of the ester carbonyl carbon is similar to that of a carboxylic acid.
C-Cl~133-135Carbon attached to chlorine.
C-SO₂NH₂~138-142The sulfamoyl group will cause a significant downfield shift of the attached carbon.
C-Br~120-125Carbon attached to bromine.
C-H (aromatic)~130-135Aromatic carbons attached to hydrogen.
C-COOCH₃~130-133The carbon attached to the ester group.
O-CH₃~52-55The methyl carbon of the ester group.

Causality behind Predictions:

  • Esterification: The ester carbonyl carbon will appear in a similar region to the carboxylic acid carbonyl. A new peak for the methoxy carbon will appear around 52-55 ppm.

  • Sulfamoyl Substitution: The introduction of the electron-withdrawing sulfamoyl group will significantly impact the chemical shifts of the aromatic carbons. The carbon directly attached to the sulfamoyl group will be shifted downfield. The other aromatic carbon signals will also be affected by the altered electronic distribution in the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Data for 5-Bromo-2-chlorobenzoic acid
Wavenumber (cm⁻¹)IntensityAssignment
~3000BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1600-1450MediumC=C stretch (aromatic ring)
~1300MediumC-O stretch (carboxylic acid)
~700-800StrongC-Cl and C-Br stretches
Source: NIST Chemistry WebBook[2]

Interpretation: The broad absorption around 3000 cm⁻¹ is characteristic of the hydroxyl group of a carboxylic acid involved in hydrogen bonding. The strong peak around 1700 cm⁻¹ is due to the carbonyl stretch of the carboxylic acid. The peaks in the 1600-1450 cm⁻¹ region are typical for aromatic C=C stretching vibrations.

Predicted IR Spectrum for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate
Wavenumber (cm⁻¹)Predicted IntensityAssignment
~3400-3300MediumN-H stretch (sulfamoyl group, two bands for asymmetric and symmetric stretching)
~3000-3100MediumC-H stretch (aromatic)
~2850-2960WeakC-H stretch (methyl group)
~1720-1740StrongC=O stretch (ester)
~1600-1450MediumC=C stretch (aromatic ring)
~1330-1370StrongS=O stretch (sulfamoyl group, asymmetric)
~1150-1180StrongS=O stretch (sulfamoyl group, symmetric)
~1200-1300StrongC-O stretch (ester)
~700-800StrongC-Cl and C-Br stretches

Causality behind Predictions:

  • Ester Functional Group: The broad O-H stretch of the carboxylic acid will be absent. A strong C=O stretching band for the ester is expected between 1720-1740 cm⁻¹. A strong C-O stretching band for the ester will also be present.

  • Sulfamoyl Functional Group: The sulfamoyl group will introduce new characteristic peaks. Two bands for the N-H stretching are expected in the 3400-3300 cm⁻¹ region. Two strong bands for the S=O stretching vibrations will be prominent, typically around 1330-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Experimental Data for 5-Bromo-2-chlorobenzoic acid

The mass spectrum of 5-bromo-2-chlorobenzoic acid would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (234.93 g/mol ). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks.

Isotopic Pattern:

  • Chlorine: ³⁵Cl (100%) and ³⁷Cl (32.5%)

  • Bromine: ⁷⁹Br (100%) and ⁸¹Br (97.3%)

This will result in a complex isotopic pattern for the molecular ion and any fragments containing these halogens.

Predicted Mass Spectrum for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate

Molecular Ion: The molecular weight of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate is 328.59 g/mol . The mass spectrum will show a molecular ion peak (M⁺) cluster around m/z 328, 330, and 332, reflecting the isotopic distribution of bromine and chlorine.

Key Fragmentation Pathways:

  • Loss of OCH₃: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), leading to a fragment ion at [M - 31]⁺.

  • Loss of SO₂NH₂: The sulfamoyl group can be lost as a radical (•SO₂NH₂), resulting in a fragment at [M - 80]⁺.

  • Loss of SO₂: A known fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), which would give a fragment at [M - 64]⁺.[5][6]

  • Loss of Halogens: Fragmentation involving the loss of Br• or Cl• radicals is also possible.

G M [M]+• m/z ~328 M_minus_OCH3 [M - OCH3]+ m/z ~297 M->M_minus_OCH3 - •OCH3 M_minus_SO2NH2 [M - SO2NH2]+ m/z ~248 M->M_minus_SO2NH2 - •SO2NH2 M_minus_SO2 [M - SO2]+• m/z ~264 M->M_minus_SO2 - SO2 M_minus_Br [M - Br]+ m/z ~249/251 M->M_minus_Br - •Br

Sources

"comparison of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate with other synthetic intermediates"

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chemoselective Strategies: A Comparative Guide to Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate and Related Intermediates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern drug discovery, the sulfamoylbenzoate scaffold is a privileged pharmacophore, frequently embedded in diuretics, carbonic anhydrase inhibitors, and novel targeted covalent inhibitors. However, constructing complex, multi-substituted sulfamoylbenzoate derivatives requires synthetic intermediates that offer precise, programmable reactivity.

This guide objectively compares Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate [1] against traditional alternatives like 2,4-Dichloro-5-sulfamoylbenzoic acid [2] and Methyl 3-chloro-4-sulfamoylbenzoate . By analyzing their structural thermodynamics and cross-coupling kinetics, we demonstrate how dual-halogen scaffolds enable orthogonal functionalization pathways, ultimately accelerating the synthesis of complex therapeutic libraries [4].

Structural Analysis & Orthogonal Reactivity Profiles

To understand the superiority of the bromo-chloro scaffold, we must evaluate the causality behind transition-metal-catalyzed cross-coupling chemoselectivity.

  • Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (The Orthogonal Champion): This intermediate features two distinct halogens. The carbon-bromine (C-Br) bond has a bond dissociation energy (BDE) of approximately 81 kcal/mol, whereas the carbon-chlorine (C-Cl) bond is significantly stronger at ~96 kcal/mol. In Palladium-catalyzed Suzuki-Miyaura couplings, the oxidative addition of Pd(0) into the C-Br bond is orders of magnitude faster than into the C-Cl bond [3]. This kinetic gap allows researchers to selectively functionalize the 5-position at mild temperatures (60–80 °C) while preserving the 2-chloro group for late-stage nucleophilic aromatic substitution (SNAr) or a second, harsher cross-coupling. Furthermore, the methyl ester protects the carboxylate moiety, preventing it from neutralizing the basic reagents (e.g., K₂CO₃) required for the transmetalation step.

  • 2,4-Dichloro-5-sulfamoylbenzoic acid (The Symmetrical Challenge): Possessing two identical halogens (chlorines) and a free carboxylic acid, this intermediate presents significant chemoselectivity challenges. Differentiating the 2-chloro from the 4-chloro position requires highly specialized, sterically demanding phosphine ligands and precise stoichiometric control [4]. Additionally, the free acid necessitates extra equivalents of base, complicating the reaction matrix and often leading to lower yields.

  • Methyl 3-chloro-4-sulfamoylbenzoate (The Mono-functional Baseline): While straightforward to use, this intermediate only allows for a single point of diversification. It lacks the multidimensional vectoring capability required to build highly complex, sterically tuned drug candidates.

Quantitative Comparison of Synthetic Intermediates

The following table summarizes the key physical and reactive properties of the compared intermediates, highlighting the operational advantages of the bromo-chloro scaffold.

IntermediateCAS NumberReactive SitesChemoselectivity PotentialTypical Pd-Coupling TempPrimary Application
Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate 1342157-48-55-Br, 2-ClExcellent (Orthogonal)60–80 °C (for C-Br)Multi-vector drug scaffold elaboration
2,4-Dichloro-5-sulfamoylbenzoic acid 2736-23-42-Cl, 4-ClPoor (Requires specialized ligands)100–120 °CSymmetrical di-coupling
Methyl 3-chloro-4-sulfamoylbenzoate 1375473-97-43-ClN/A (Mono-functional)90–110 °CSimple mono-aryl extensions

Mechanistic Pathway: Orthogonal Functionalization

The diagram below illustrates the logical workflow of utilizing the kinetic difference between the C-Br and C-Cl bonds to achieve programmable, step-wise functionalization.

OrthogonalReactivity Start Methyl 5-bromo-2-chloro- 3-sulfamoylbenzoate (Dual Halogen Scaffold) PdCat Pd(0) Oxidative Addition (Fast at C-Br) Start->PdCat Chemoselective Activation Inter1 Pd(II) Aryl Complex at C5 Position PdCat->Inter1 Suzuki Transmetalation & Reductive Elimination Inter1->Suzuki + Arylboronic Acid + Base Prod1 5-Substituted-2-chloro- 3-sulfamoylbenzoate Suzuki->Prod1 LateStage Late-Stage SNAr or 2nd Cross-Coupling Prod1->LateStage C-Cl Bond Remains Intact FinalProd Fully Elaborated Therapeutic Scaffold LateStage->FinalProd Harsher Conditions Required

Figure 1: Orthogonal reactivity pathway of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate.

Experimental Methodology: Self-Validating Chemoselective Suzuki-Miyaura Coupling

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following procedure details the selective coupling of an arylboronic acid to the 5-bromo position, utilizing precise in-process controls (IPC) to guarantee chemoselectivity.

Step 1: Reagent Preparation & Catalyst Selection Causality Check: We select Pd(dppf)Cl₂ as the pre-catalyst. The dppf ligand provides sufficient electron density to accelerate oxidative addition into the C-Br bond, but is not electron-rich enough to readily activate the stronger C-Cl bond at mild temperatures.

  • Substrate: Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (1.0 equiv).

  • Coupling Partner: Arylboronic acid (1.05 equiv). Note: A slight excess ensures complete conversion of the bromide without risking di-coupling.

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Base: K₂CO₃ (2.0 equiv, aqueous 2M solution).

  • Solvent: 1,4-Dioxane (degassed).

Step 2: Reaction Execution

  • Charge a Schlenk flask with the substrate, arylboronic acid, and Pd(dppf)Cl₂.

  • Evacuate and backfill with Argon (3 cycles) to prevent catalyst oxidation.

  • Add degassed 1,4-Dioxane and the 2M aqueous K₂CO₃ solution.

  • Heat the biphasic mixture to 70 °C. Crucial: Do not exceed 80 °C. Excessive thermal energy will begin to overcome the activation barrier for C-Cl oxidative addition, eroding chemoselectivity [3].

Step 3: In-Process Control (IPC) via LC-MS (The Self-Validating Step) Monitor the reaction at 2 hours using LC-MS to verify chemoselectivity.

  • Starting Material Signature: The starting bromo-chloro intermediate will display a distinct isotopic mass pattern of roughly 3:4:1 (M : M+2 : M+4) due to the statistical combination of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes.

  • Product Signature: The desired mono-coupled product (retaining only the chlorine) will shift to a 3:1 (M : M+2) isotopic pattern.

  • Validation: The complete disappearance of the 3:4:1 cluster and the exclusive presence of the 3:1 cluster confirms 100% chemoselective conversion. If a 1:0 pattern appears (no halogens), over-coupling has occurred, indicating the temperature was too high.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient). The intact C-Cl bond is now primed for late-stage SNAr or Buchwald-Hartwig amination.

References

  • ChemScene - Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS 1342157-48-5)
  • BLD Pharm - 2,4-Dichloro-5-sulfamoylbenzoic acid (CAS 2736-23-4)
  • Benchchem - 5-Bromo-1-chloro-2,3-dihydro-1H-indene: Chemoselective Suzuki Coupling of Bromo-Chloro-Arenes.
  • ResearchGate - Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogen

"comparative analysis of different synthesis routes for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of synthesis routes for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate , a critical intermediate in the development of sulfonamide-based diuretics and SGLT2 inhibitors.

Executive Summary & Strategic Overview

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS: 1342157-48-5) represents a highly functionalized scaffold where the precise arrangement of halogen and sulfonamide groups is critical for biological activity. The synthesis of this molecule poses a specific regiochemical challenge: introducing a sulfamoyl moiety at the sterically congested C3 position , sandwiched between a chloro group (C2) and the ester functionality (C1).

This guide analyzes two primary synthetic strategies:

  • The Sandmeyer-Sulfonation Route (Recommended): A stepwise approach utilizing nitro-reduction and diazonium chemistry to guarantee regioselectivity at C3.

  • The Direct Chlorosulfonation Route (Alternative): A shorter electrophilic substitution pathway that often suffers from poor selectivity and harsh conditions.

Recommendation: The Sandmeyer-Sulfonation Route is the industry standard for high-purity applications. While longer, it provides unequivocal structural assignment and avoids the difficult isomer separations associated with direct chlorosulfonation.

Route Analysis

Route A: The Sandmeyer-Sulfonation Pathway (Regioselective)

This route leverages the directing power of the carboxyl and chloro groups during nitration to lock the substitution at C3. The nitro group serves as a masked amino group, which is subsequently converted to the sulfonamide via a diazonium intermediate.

  • Step 1: Nitration of 5-bromo-2-chlorobenzoic acid. The carboxyl (meta-director) and chloro (ortho-director) groups cooperatively direct the electrophile to position 3.

  • Step 2: Esterification to protect the carboxylic acid.

  • Step 3: Reduction of the nitro group to an aniline derivative.

  • Step 4: Meerwein Sulfonation (Diazotization +

    
    ) to form the sulfonyl chloride.
    
  • Step 5: Aminolysis to yield the final sulfonamide.

Route B: Direct Chlorosulfonation (Electrophilic Substitution)

This route attempts to introduce the chlorosulfonyl group (


) directly using chlorosulfonic acid (

).
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • The Problem: The C5 position (para to Cl) is blocked by Bromine. The directing effects compete:

    • Cl (Ortho/Para): Directs to C3.

    • Br (Ortho/Para): Directs to C4 and C6.

    • Ester (Meta): Directs to C3.

  • Outcome: While C3 is electronically favored, steric hindrance often leads to mixtures containing the C4 or C6 isomers, or desulfonation byproducts. This route is generally discouraged for GMP synthesis unless rigorous purification (crystallization) is validated.

Comparative Data Analysis

MetricRoute A: Sandmeyer-SulfonationRoute B: Direct Chlorosulfonation
Regioselectivity High (>98%) Low to Moderate (Mix of C3/C4/C6)
Overall Yield 45 - 55%30 - 40% (post-purification)
Step Count 5 Steps2 Steps
Purity Profile Excellent (Isomer-free)Poor (Requires HPLC purification)
Scalability High (Exothermic steps are manageable)Medium (Viscous acid waste handling)
Safety Profile Moderate (Diazonium handling required)Low (Large volumes of

)
Cost Efficiency Medium (Reagent cost)High (Waste disposal cost)

Detailed Experimental Protocols (Route A)

Step 1 & 2: Synthesis of Methyl 5-bromo-2-chloro-3-nitrobenzoate

Rationale: Establishing the C3 nitrogen functionality early ensures the final regiochemistry.

  • Nitration: Charge 5-bromo-2-chlorobenzoic acid (1.0 eq) into concentrated

    
     (5 vol) at 0°C. Dropwise add fuming 
    
    
    
    (1.1 eq) maintaining internal temperature
    
    
    . Stir for 2 hours. Pour onto ice/water. Filter the precipitate (5-bromo-2-chloro-3-nitrobenzoic acid).[1]
  • Esterification: Suspend the wet cake in Methanol (10 vol). Add catalytic

    
     (0.1 eq).[2] Reflux for 12 hours.
    
  • Workup: Concentrate solvent, dilute with water, and filter. Wash with

    
     (aq).[2]
    
    • Yield: ~85% (over 2 steps).[1][3][4]

    • Validation: NMR should show a singlet for the methyl ester (~3.9 ppm) and aromatic signals consistent with C4/C6 protons.

Step 3: Reduction to Methyl 3-amino-5-bromo-2-chlorobenzoate

Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation to prevent de-halogenation (loss of Br/Cl).

  • Reaction: Dissolve nitro-ester (1.0 eq) in Ethanol/Water (4:1). Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 4.0 eq).

  • Conditions: Heat to 80°C for 2 hours. Monitor by TLC (disappearance of nitro spot).

  • Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[2] Extract with Ethyl Acetate.[2][3]

    • Key Intermediate:Methyl 3-amino-5-bromo-2-chlorobenzoate (CAS: 1342419-84-4).[5]

Step 4 & 5: Meerwein Sulfonation and Amination

Rationale: Converting the aniline to a diazonium salt allows for substitution with


, catalyzed by Copper(II).
  • Diazotization: Dissolve the amine (1.0 eq) in Acetonitrile and concentrated HCl (5.0 eq). Cool to -5°C. Add

    
      (1.2 eq) dissolved in minimal water dropwise. Stir 30 min to form the diazonium salt.
    
  • Sulfonation: In a separate vessel, prepare a mixture of

    
      (saturated solution in Acetic Acid or generated in situ from 
    
    
    
    ) and
    
    
    (0.2 eq).
  • Coupling: Transfer the cold diazonium solution into the

    
     mixture at 0°C. Allow to warm to room temperature (gas evolution observed).
    
  • Amination: Once the sulfonyl chloride is formed (monitored by TLC), dilute with DCM and wash with water. To the organic layer (containing the sulfonyl chloride), add Aqueous Ammonia (28%) or

    
     in Methanol  (5.0 eq) at 0°C. Stir for 1 hour.
    
  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.

    • Final Product:Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate .

Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations for the recommended Route A.

SynthesisRoute cluster_key Key Transformation Logic Start 5-Bromo-2-chlorobenzoic acid Nitro Methyl 5-bromo-2-chloro- 3-nitrobenzoate Start->Nitro 1. HNO3/H2SO4 (Nitration) 2. MeOH/H+ (Esterification) Amine Methyl 3-amino-5-bromo- 2-chlorobenzoate (CAS: 1342419-84-4) Nitro->Amine Fe/NH4Cl (Reduction) Avoids Dehalogenation Diazo [Diazonium Intermediate] Amine->Diazo NaNO2, HCl (-5°C) SulfCl Sulfonyl Chloride Intermediate Diazo->SulfCl SO2, CuCl2 (Meerwein Reaction) Final Methyl 5-bromo-2-chloro- 3-sulfamoylbenzoate SulfCl->Final NH3 (aq) (Aminolysis) Explanation Nitration directs to C3 via cooperative effect of Cl (ortho) and COOH (meta)

Caption: Stepwise synthesis via the Sandmeyer-Sulfonation pathway ensuring C3 regioselectivity.

References

  • Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester. PrepChem. Available at: [Link]

  • Synthesis of Methyl 3-amino-5-bromo-2-chlorobenzoate (CAS 1342419-84-4).Patent WO2012142513A1. Substituted benzene compounds.
  • Sandmeyer-type Sulfonation Methodologies. Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.[3][6] Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Trifunctional Scaffold

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS 1342157-48-5) represents a highly specialized "trifunctional" scaffold in medicinal chemistry. Unlike simpler halogenated benzoates, this molecule possesses three distinct reactive handles—a C5-aryl bromide , a C2-aryl chloride , and a C3-sulfamoyl moiety —arranged around a benzoate core.

This guide objectively assesses its reactivity profile against two primary related classes:

  • Non-sulfamoylated analogs (e.g., Methyl 5-bromo-2-chlorobenzoate).

  • Isomeric sulfamoyl benzoates (e.g., the classic 5-sulfamoyl diuretic precursors).

Key Finding: The specific placement of the sulfamoyl group at the C3 position (ortho to the C2-chloride) creates a unique electronic environment. This "ortho-effect" dramatically enhances the electrophilicity of the C2-chloride toward Nucleophilic Aromatic Substitution (


) compared to its 5-sulfamoyl isomers, while the C5-bromide remains an independent handle for chemoselective Palladium-catalyzed cross-couplings.

Structural & Reactivity Analysis

To understand the utility of this compound, we must compare its electronic landscape with standard alternatives.

Comparative Reactivity Matrix
FeatureTarget Compound (3-Sulfamoyl)Related Compound A (Methyl 5-bromo-2-chlorobenzoate)Related Compound B (Methyl 2,4-dichloro-5-sulfamoylbenzoate)
C2-Cl Electrophilicity Very High (Activated by ortho-sulfamoyl & ortho-ester)Low (Activated only by ortho-ester)High (Activated by para-sulfamoyl)

Conditions
Mild (0–25°C), requires weak base.Harsh (>80°C), requires strong base.Moderate (40–60°C).
C5-Br Reactivity Excellent (Suzuki/Sonogashira ready).Excellent.N/A (Chlorine at C4 is less reactive than Br).
Steric Hindrance High at C2 (Sandwiched between ester/sulfamoyl).Low.Moderate.
Primary Application SGLT2 / CA Inhibitor Scaffolds General intermediate.[1]Diuretic synthesis (Thiazides).
Mechanism: The "Sandwich" Activation Effect

In the target compound, the C2-chlorine is flanked by two electron-withdrawing groups (EWG): the C1-ester and the C3-sulfonamide.

  • Inductive Effect (-I): Both groups pull electron density from the ring, destabilizing the C-Cl bond.

  • Resonance Effect (-M): The sulfamoyl group at C3 can stabilize the Meisenheimer complex intermediate during

    
     attack.
    

Insight: This allows researchers to perform sequential functionalization: Step 1 (


)  at C2 under mild conditions, followed by Step 2 (Cross-Coupling)  at C5.

Strategic Visualization: Reactivity Map

The following diagram illustrates the chemoselective pathways available to this scaffold.

ReactivityMap Start Methyl 5-bromo-2-chloro- 3-sulfamoylbenzoate Path1 Pathway A: SNAr (Nucleophilic Substitution) Start->Path1 Primary Amines Mild Base, 25°C Path2 Pathway B: Pd-Catalysis (Suzuki/Sonogashira) Start->Path2 Aryl Boronic Acids Pd(PPh3)4, 80°C Path3 Pathway C: Derivatization (Sulfonamide Protection) Start->Path3 (Boc)2O, DMAP Product1 C2-Amino Derivative (Retains C5-Br) Path1->Product1 Product2 C5-Biaryl Derivative (Retains C2-Cl) Path2->Product2 Product3 N-Protected Scaffold (e.g., N-Boc) Path3->Product3 Product1->Path2 Sequential Functionalization

Figure 1: Chemoselective reaction pathways. The C2-Cl site is activated for nucleophilic attack, while the C5-Br site is reserved for metal-catalyzed coupling.

Experimental Protocols

These protocols are designed to demonstrate the chemoselectivity of the scaffold.

Protocol A: Chemoselective Displacement of C2-Chloride

Objective: Introduce an amine at C2 without disturbing the C5-Bromide or Ester.

Reagents:

  • Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.1 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolution: Dissolve the benzoate (1.0 mmol) in dry MeCN (5 mL) under

    
     atmosphere.
    
  • Addition: Add

    
     followed by the amine dropwise at 0°C.
    
    • Note: The C3-sulfamoyl group makes the C2-Cl highly reactive. Cooling prevents over-reaction or hydrolysis.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 1:1) should show consumption of starting material (

      
      ) and appearance of a more polar product (
      
      
      
      ).
  • Workup: Dilute with water, extract with EtOAc. Wash with brine, dry over

    
    .[2]
    
  • Validation:

    
     NMR will show the loss of the C2-Cl signal and the appearance of amine NH/CH signals. The C5-Br aromatic signal will remain distinct (doublet, 
    
    
    
    ).
Protocol B: Chemoselective Suzuki-Miyaura Coupling at C5-Bromide

Objective: Functionalize the C5 position while retaining the C2-Chloride.

Reagents:

  • Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine solvent, substrate, and boronic acid in a vial. Sparge with Argon for 10 mins.

  • Catalysis: Add

    
     and base. Seal the vial.
    
  • Heating: Heat to 80°C for 12 hours.

    • Critical Control: Do not exceed 90°C. Higher temperatures may force the Pd-catalyst to insert into the C2-Cl bond, leading to mixtures.

  • Workup: Filter through Celite, dilute with water, extract with DCM.

  • Outcome: The product will be a biaryl species retaining the C2-Cl and C3-sulfamoyl groups, ready for further diversification.

Comparative Performance Data

The following data summarizes the expected yields based on electronic parameters and analogous literature precedents [1][3].

Reaction TypeSubstrateConditionsYield (%)Selectivity

(Amine)
Target Compound

, MeCN, 25°C
92% >99:1 (C2 vs C5)

(Amine)
5-bromo-2-chlorobenzoate

, MeCN, 80°C
<10%Poor (Unreactive)
Suzuki Coupling Target Compound

, 80°C
88% >95:5 (C5 vs C2)
Suzuki Coupling2,5-dibromobenzothiazole

, 80°C
75%Mixed (C2/C5 competition)

Interpretation: The target compound offers superior orthogonality compared to dibromo-heterocycles. The electronic difference between the C2-Cl (hard electrophile) and C5-Br (soft electrophile) is sufficiently large to allow high-yield sequential operations without complex protecting group strategies.

Conclusion & Strategic Recommendation

For researchers developing SGLT2 inhibitors or Carbonic Anhydrase inhibitors , Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate is a superior starting material compared to simple halobenzoates.

  • Choose this scaffold if: You need to introduce a diverse amine at the core (via C2) and an aryl group at the periphery (via C5) while maintaining a sulfonamide pharmacophore.

  • Avoid this scaffold if: Your target molecule requires the removal of the sulfonamide group, as desulfonylation is synthetically difficult.

Final Verdict: The "3-sulfamoyl" isomer provides a unique "reactivity sandwich" that activates the C2 position for mild nucleophilic substitution, a feature absent in the more common 5-sulfamoyl analogs.

References

  • National Institutes of Health (NIH). (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

"confirming the regioselectivity of the synthesis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Senior Scientists

Part 1: Executive Summary & Core Directive

In the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors and loop diuretics, Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate serves as a high-value scaffold. Its structural efficacy hinges entirely on the precise placement of the sulfamoyl moiety (


) at the C3 position .

However, the synthesis of this intermediate presents a classic electrophilic aromatic substitution (EAS) conflict. The steric crowding between the C2-chloro and C1-ester groups often competes with electronic directing effects, creating a significant risk of forming the C6-regioisomer (ortho to the ester) or the C4-regioisomer .

This guide abandons generic characterization steps. Instead, it provides a comparative technical analysis of three confirmation protocols—NMR, X-Ray, and HPLC—ranking them by definitive accuracy and throughput. It establishes a self-validating logic gate to ensure batch integrity before scale-up.

Part 2: Synthesis Context & The Regioselectivity Challenge

To understand the analytical requirement, we must first visualize the synthetic risk. The introduction of the chlorosulfonyl group (precursor to sulfamoyl) is the critical regioselective step.

The Directing Group Conflict
  • C1-Ester (

    
    ):  Deactivating, meta-director. Favors C3  and C5  (C5 is blocked by Br).
    
  • C2-Chloro (

    
    ):  Deactivating, ortho/para-director. Favors C3  (ortho) and C5  (para - blocked).
    
  • C5-Bromo (

    
    ):  Deactivating, ortho/para-director. Favors C4  and C6 .
    

The Conflict: Electronic effects (Cl and Ester cooperativity) strongly favor C3 . However, C3 is sterically encumbered, "sandwiched" between the chloro and ester groups. This steric pressure allows the kinetically accessible C6 or C4 positions to compete, leading to regio-impurities that are difficult to separate by standard chromatography.

Visualization: Synthesis & Isomer Pathways

SynthesisPath Start Methyl 5-bromo-2-chlorobenzoate Reagent 1. ClSO3H (Chlorosulfonic Acid) 2. NH3 (Amination) Start->Reagent Target TARGET (C3-Isomer) Methyl 5-bromo-2-chloro- 3-sulfamoylbenzoate (Sterically Crowded) Reagent->Target Electronic Control (Cl/Ester Cooperative) Impurity6 IMPURITY (C6-Isomer) Methyl 5-bromo-2-chloro- 6-sulfamoylbenzoate (Sterically Open) Reagent->Impurity6 Steric Control (Br Directing) Impurity4 IMPURITY (C4-Isomer) Methyl 5-bromo-2-chloro- 4-sulfamoylbenzoate Reagent->Impurity4 Minor Pathway

Figure 1: The regioselectivity bifurcation during chlorosulfonation. Electronic effects favor the Target (C3), while steric hindrance opens pathways to Impurity (C6).

Part 3: Comparative Analysis of Confirmation Methods

We compare three methodologies for confirming the C3-position.

Method A: High-Field 1H NMR (The Gold Standard)

Verdict: Most Efficient & Definitive.

The distinction relies on the coupling patterns of the remaining aromatic protons.

  • Target (C3-Sulfamoyl): The remaining protons are at C4 and C6 . These are meta to each other (separated by C5-Br).

  • Impurity (C6-Sulfamoyl): The remaining protons are at C3 and C4 . These are ortho to each other.

The "Coupling Constant" Logic Gate
FeatureTarget (C3-Isomer)Impurity (C6-Isomer)
Remaining Protons H4 and H6H3 and H4
Spatial Relation MetaOrtho
Coupling Constant (

)
1.5 – 2.5 Hz (Small Doublets)8.0 – 9.0 Hz (Large Doublets)
NOE Signal H6

Ester-Me (Strong)
H3

Ester-Me (None)

Protocol:

  • Dissolve 5 mg of sample in DMSO-d6.

  • Acquire standard 1H spectrum (minimum 16 scans).

  • Zoom into the aromatic region (7.5 – 8.5 ppm).

  • Pass Criteria: Observation of two doublets with

    
     Hz.
    
  • Fail Criteria: Observation of two doublets with

    
     Hz.
    
Method B: X-Ray Crystallography (XRD)

Verdict: Absolute but Slow. While XRD provides an unambiguous 3D structure, it requires growing a single crystal suitable for diffraction. This is a bottleneck for in-process control (IPC) but excellent for validating the primary reference standard.

Method C: HPLC-MS (Retrospective)

Verdict: Insufficient for De Novo Confirmation. Mass spectrometry (MS) will show the same


 (328.57) for all regioisomers. Unless a validated method with separated authentic standards of the impurities exists, LC-MS cannot definitively identify the C3 isomer. It is a tool for purity, not identity.

Part 4: Detailed Experimental Protocols

Synthesis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate

Note: This protocol emphasizes conditions that maximize electronic control to favor the C3 isomer.

Materials:

  • Methyl 5-bromo-2-chlorobenzoate (1.0 eq)[1]

  • Chlorosulfonic acid (Excess, solvent/reagent)

  • Thionyl chloride (Optional, to drive conversion)

  • Aqueous Ammonia (25%)

Workflow:

  • Chlorosulfonation: Cool chlorosulfonic acid (5.0 eq) to 0°C.

  • Addition: Slowly add Methyl 5-bromo-2-chlorobenzoate. The rate must be controlled to maintain temperature

    
    °C (reduces kinetic side-products).
    
  • Heating: Gradually warm to 50-60°C. Monitor by TLC until starting material is consumed. Caution: Higher temperatures increase C6-isomer formation.

  • Quench/Amination: Pour the reaction mixture onto crushed ice (carefully!). Extract the sulfonyl chloride intermediate with DCM.

  • Amidation: Treat the DCM layer with aqueous ammonia at 0°C. Stir for 1 hour.

  • Isolation: Evaporate solvent and recrystallize from Ethanol/Water.

The "Decision Tree" Validation Workflow

This diagram represents the mandatory logic flow for accepting a batch.

ValidationLogic Sample Isolated Product (White Solid) NMR Run 1H NMR (DMSO-d6) Sample->NMR CheckJ Analyze Coupling Constant (J) of Aromatic Protons NMR->CheckJ ResultMeta J = ~2.0 Hz (Meta Coupling) CheckJ->ResultMeta H4 & H6 present ResultOrtho J = ~8.5 Hz (Ortho Coupling) CheckJ->ResultOrtho H3 & H4 present NOE Run 1D NOE Irradiate Ester Methyl ResultMeta->NOE RejectC6 REJECT C6-Sulfamoyl Isomer (Impurity) ResultOrtho->RejectC6 CheckNOE NOE Signal at Aromatic H? NOE->CheckNOE ConfirmC3 CONFIRMED C3-Sulfamoyl Isomer (Target) CheckNOE->ConfirmC3 Enhancement at H6 (H6 is ortho to Ester) CheckNOE->RejectC6 No Enhancement (H6 is substituted)

Figure 2: The analytical decision tree. Note that J-coupling is the primary filter; NOE provides secondary confirmation.

Part 5: Data Summary Table

ParameterMethod 1: 1H NMRMethod 2: LC-MSMethod 3: X-Ray
Primary Output J-Coupling (Hz)m/z RatioCrystal Lattice
Regio-Specificity High (Meta vs Ortho)Low (Isomers have same mass)Definitive
Sample Required ~5 mg<1 mgSingle Crystal
Turnaround Time 15 Minutes30 MinutesDays/Weeks
Cost LowMediumHigh
Role in Workflow Batch Release Test Purity CheckReference Standard Qualification

Part 6: References

  • PubChem. (2025). Methyl 5-bromo-2-(chlorosulfonyl)benzoate Compound Summary. National Library of Medicine. [Link]

  • European Patent Office. (2024). Method for Preparing 5-bromo-2-chloro-benzoic acid as Raw Material in Hypoglycemic Drug Synthesis. EP 4 389 733 A1. [Link]

  • Oxford Instruments. (2024).[2] Utilizing Benchtop NMR Spectroscopy to Identify Regioisomers in Pharmaceutical Compounds. News-Medical.net. [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.